molecular formula C13H9NO2 B15596202 O-Demethylmurrayanine

O-Demethylmurrayanine

Cat. No.: B15596202
M. Wt: 211.22 g/mol
InChI Key: OYSFFQUIYNEZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Demethylmurrayanine is a member of carbazoles. It has a role as a metabolite.
1-Hydroxy-9H-carbazole-3-carbaldehyde has been reported in Clausena anisata, Clausena harmandiana, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-13(10)12(16)6-8/h1-7,14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFFQUIYNEZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-Demethylmurrayanine: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmurrayanine is a naturally occurring carbazole (B46965) alkaloid with the chemical formula C₁₃H₉NO₂.[1][2] This compound has garnered interest within the scientific community due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its isolation and characterization, and an exploration of its biological activities, with a focus on its potential as an anticancer agent.

Natural Sources of this compound

This compound is found in plants belonging to the Rutaceae family, commonly known as the citrus family. While specific quantitative data for this compound remains limited in publicly available literature, its presence has been identified in the following species:

  • Murraya koenigii (L.) Spreng: Commonly known as the curry tree, this plant is a rich source of various carbazole alkaloids.[3][4][5][6][7][8][9][10] While numerous studies have focused on the isolation of other major carbazole alkaloids from this plant, this compound is also a constituent.

  • Clausena lansium (Lour.) Skeels: This plant, also a member of the Rutaceae family, has been identified as a source of this compound.[11] Research on Clausena species has led to the isolation and characterization of a variety of carbazole alkaloids.[12][13][14][15]

Due to the lack of specific quantitative data for this compound, the following table presents the reported yields of other major carbazole alkaloids from Murraya koenigii and Clausena cambodiana to provide a comparative context for researchers.

Plant SourcePartCarbazole AlkaloidExtraction SolventYield (% w/w of dry plant material)Reference
Murraya koenigiiLeavesMahanineMethanolNot Specified[4]
Murraya koenigiiLeavesIsomahanineMethanolNot Specified[4]
Murraya koenigiiLeavesMahanimbineAcetoneNot Specified[5]
Murraya koenigiiLeavesMurrayanolAcetoneNot Specified[5]
Clausena cambodianaLeavesMahanineNot Specified0.757 ± 0.036[12]
Clausena cambodianaLeaves8-hydroxymahanimbineNot Specified0.176 ± 0.009[12]
Clausena cambodianaLeavesMahanimbineNot Specified0.073 ± 0.004[12]
Clausena cambodianaLeavesMahanimbicineNot Specified0.007 ± 0.001[12]

Experimental Protocols

General Protocol for the Isolation of Carbazole Alkaloids

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of Murraya koenigii or Clausena lansium.

  • Wash the leaves thoroughly with distilled water to remove any dirt or debris.

  • Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Perform successive solvent extraction of the powdered plant material using solvents of increasing polarity, starting with a non-polar solvent like petroleum ether or hexane (B92381) to remove fats and waxes. This is followed by extraction with a more polar solvent such as methanol, ethanol, or acetone.[6][16]

  • The extraction can be carried out using a Soxhlet apparatus for exhaustive extraction or by maceration with intermittent shaking for 48-72 hours.[6][16]

  • Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Dissolve the crude extract (from methanol, ethanol, or acetone) in a 5% hydrochloric acid solution.

  • Filter the acidic solution to remove any insoluble non-alkaloidal material.

  • Basify the filtrate to a pH of 9-10 using a suitable base, such as ammonium (B1175870) hydroxide.

  • Extract the liberated free alkaloids with an immiscible organic solvent like chloroform (B151607) or ethyl acetate (B1210297).

  • Collect the organic layer and evaporate the solvent to yield the crude alkaloid mixture.[16]

4. Chromatographic Purification:

  • Subject the crude alkaloid mixture to column chromatography over silica (B1680970) gel or alumina.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or chloroform.

  • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system.

  • Combine the fractions containing the compound of interest (visualized under UV light or with a suitable staining reagent).

  • Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

Structure Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the chemical structure, including the position of the demethylation and the aldehyde group on the carbazole skeleton.[17][18][19][20][21]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[22][23][24][25][26]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule, respectively.

Biological Activity and Signaling Pathway

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. Specifically, it has shown strong cytotoxicity against MCF-7 (human breast adenocarcinoma) and SMMC-7721 (human hepatoma) cells, with reported IC₅₀ values in the range of 4.42-7.59 μg/mL.[27]

While the specific signaling pathway of this compound-induced cytotoxicity has not been elucidated, studies on other structurally related carbazole alkaloids isolated from Murraya koenigii provide strong evidence for a likely mechanism of action. Several carbazole alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway.[3][4] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, specifically caspase-9 and caspase-3, which are key executioner enzymes of apoptosis.[3]

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Murraya koenigii or Clausena lansium) drying Drying and Powdering plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chromatography Column Chromatography crude_alkaloids->column_chromatography fractions Fraction Collection and TLC Analysis column_chromatography->fractions purification Preparative TLC / HPLC fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

Proposed Signaling Pathway of Cytotoxicity

signaling_pathway odemethyl This compound cell Cancer Cell odemethyl->cell mitochondria Mitochondria cell->mitochondria Induces Mitochondrial Membrane Potential Loss cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

Conclusion

This compound, a carbazole alkaloid found in Murraya koenigii and Clausena lansium, exhibits promising cytotoxic activity against cancer cells. While further research is needed to quantify its abundance in these natural sources and to develop optimized isolation protocols, the existing data on related carbazole alkaloids provide a solid foundation for future investigations. The likely mechanism of action through the induction of apoptosis via the mitochondrial pathway makes this compound a compelling candidate for further preclinical studies in the development of novel anticancer therapeutics. This technical guide serves as a resource for researchers to navigate the current understanding of this potent natural compound.

References

An In-depth Technical Guide to the Isolation of O-Demethylmurrayanine from Clausena lansium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of O-Demethylmurrayanine, a carbazole (B46965) alkaloid, from the plant Clausena lansium (Wampee). This document synthesizes findings from multiple studies on the phytochemical analysis of this species, offering detailed experimental protocols, data presentation, and workflow visualizations to aid in the replication and further investigation of this compound. This compound, along with other carbazole alkaloids isolated from Clausena lansium, has been a subject of interest for its potential biological activities.

Introduction to this compound and Clausena lansium

Clausena lansium (Lour.) Skeels, a member of the Rutaceae family, is a fruit-bearing tree native to Southern China and Southeast Asia. Various parts of the plant, including the stems, leaves, peels, roots, and twigs, have been extensively studied and found to be a rich source of bioactive carbazole alkaloids. These compounds have demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antitumor effects.

This compound is a carbazole alkaloid that has been successfully isolated from the twigs and roots of Clausena lansium. Its chemical structure is characterized by a carbazole nucleus, which is a tricyclic aromatic heterocycle. The isolation and characterization of this compound are pivotal for further pharmacological screening and potential drug development.

Experimental Protocols for Isolation

The isolation of this compound from Clausena lansium involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are a composite of methodologies reported in the scientific literature for the isolation of carbazole alkaloids from this plant.

Plant Material Collection and Preparation
  • Collection: Twigs and roots of Clausena lansium are collected.

  • Authentication: The plant material is authenticated by a qualified botanist.

  • Preparation: The collected plant parts are air-dried in the shade and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent. Methanol (B129727) is a commonly used solvent for this purpose.

  • Procedure:

    • The powdered plant material is macerated in methanol at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours.

    • Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.

    • The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Procedure:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • The majority of carbazole alkaloids, including this compound, are typically found in the chloroform or ethyl acetate fraction.

    • Each fraction is concentrated under reduced pressure to yield the respective sub-extracts.

Purification

The chloroform or ethyl acetate fraction, enriched with carbazole alkaloids, is further purified using various chromatographic techniques.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

  • Preparative Thin Layer Chromatography (pTLC):

    • Fractions containing the target compound are further purified by pTLC on silica gel plates to isolate pure this compound.

  • Sephadex LH-20 Column Chromatography:

    • This technique is often used for final purification steps, particularly for removing small impurities. Methanol is a common eluent.

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.

ParameterDataReference
Plant Part Used Twigs and RootsManeerat et al.
Extraction Solvent MethanolGeneral procedure from multiple sources
Fraction Containing Compound Chloroform or Ethyl AcetateGeneral procedure from multiple sources
Purification Techniques Silica Gel Column Chromatography, pTLC, Sephadex LH-20General procedure from multiple sources
Compound Identification Spectroscopic Methods (NMR, MS)Maneerat et al.

Note: Specific yield data for this compound is not detailed in the provided search results, as is common in natural product isolation papers that report the isolation of numerous compounds.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the isolation process for this compound from Clausena lansium.

Isolation_Workflow Plant Clausena lansium (Twigs and Roots) Powder Powdered Plant Material Plant->Powder Drying & Grinding Extraction Methanol Extraction Powder->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation CHCl3_Fraction Chloroform/Ethyl Acetate Fraction Fractionation->CHCl3_Fraction Column_Chrom Silica Gel Column Chromatography CHCl3_Fraction->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions Purification Further Purification (pTLC, Sephadex LH-20) Fractions->Purification Pure_Compound This compound Purification->Pure_Compound

Caption: General workflow for the isolation of this compound.

Chromatographic_Purification Start Enriched Fraction (from Solvent Partitioning) Silica_Gel Silica Gel Column Chromatography Mobile Phase: n-Hexane/EtOAc Gradient Start->Silica_Gel TLC_Monitoring TLC Monitoring of Fractions Silica_Gel->TLC_Monitoring Semi_Pure Semi-pure Fractions Containing Target Compound TLC_Monitoring->Semi_Pure Final_Purification Final Purification Preparative TLC Sephadex LH-20 (MeOH) Semi_Pure->Final_Purification Isolated_Compound Pure this compound Final_Purification->Isolated_Compound

Caption: Detailed chromatographic purification steps.

Conclusion

The isolation of this compound from Clausena lansium is a well-documented process that relies on standard phytochemical techniques. This guide provides a foundational understanding of the necessary steps, from plant material preparation to the final purification of the target compound. Researchers and drug development professionals can utilize this information as a starting point for their own investigations into the bioactivities and potential therapeutic applications of this and other related carbazole alkaloids. Further research is warranted to fully elucidate the pharmacological profile of this compound.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of O-Demethylmurrayanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmurrayanine, a carbazole (B46965) alkaloid, is a natural product of significant interest within the scientific community. Its structural similarity to Murrayanine, a compound isolated from the medicinal plant Murraya koenigii, positions it as a valuable subject for phytochemical and pharmacological research. The precise determination of its chemical structure is a fundamental prerequisite for understanding its biosynthetic pathways, mechanism of action, and potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of this compound, presenting a synthesized workflow for researchers in natural product chemistry and drug discovery.

Isolation and Purification

The initial step in the structure elucidation of a natural product is its isolation from the source material, typically a plant extract, and subsequent purification to obtain a homogenous sample. For this compound, this process generally involves the following stages:

Experimental Protocol: Isolation and Purification
  • Extraction: Dried and powdered plant material (e.g., leaves or bark of Murraya koenigii) is subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and methanol (B129727), to fractionate the crude extract based on the polarity of its constituents.

  • Chromatographic Separation: The crude extract or a specific fraction is then subjected to various chromatographic techniques to isolate the target compound.

    • Column Chromatography: The extract is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate with increasing polarity). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process. The collected fractions are spotted on a TLC plate, developed in an appropriate solvent system, and visualized under UV light or with a staining reagent to identify the fractions containing the compound of interest.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. This technique provides high resolution and yields a highly pure sample of this compound.

The workflow for the isolation and purification process can be visualized as follows:

Isolation_Workflow Plant_Material Dried Plant Material Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Preparative_HPLC Preparative HPLC Pooling->Preparative_HPLC Pure_Compound Pure this compound Preparative_HPLC->Pure_Compound

Fig. 1: Generalized workflow for the isolation and purification of this compound.

Spectroscopic Analysis for Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques. Each technique provides unique information about the molecule's connectivity, functional groups, and overall framework.

The general workflow for spectroscopic analysis is depicted below:

Elucidation_Workflow Pure_Compound Pure this compound UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Structure_Proposal Proposed Structure UV_Vis->Structure_Proposal IR->Structure_Proposal MS->Structure_Proposal NMR->Structure_Proposal Final_Structure Final Structure of This compound Structure_Proposal->Final_Structure

Fig. 2: Logical workflow for the spectroscopic elucidation of this compound's structure.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum also offers valuable clues about the structural fragments of the molecule.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is typically used.

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. ESI is a soft ionization technique that often keeps the molecular ion intact.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Parameter Value
Molecular Formula C₁₃H₉NO₂[1]
Molecular Weight 211.22 g/mol [1]
HRMS (m/z) [M+H]⁺ calculated for C₁₃H₁₀NO₂: [Data not available]
Key Fragment Ions (m/z) [Data not available]

Table 1: Mass Spectrometry Data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophoric system present. For carbazole alkaloids, the UV spectrum typically shows absorption bands indicative of the aromatic system.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent: A UV-transparent solvent, such as methanol or ethanol, is used.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure: A dilute solution of the compound is prepared, and its absorbance is measured over a range of wavelengths (typically 200-400 nm).

λmax (nm) Description
[Data not available][Data not available]
[Data not available][Data not available]

Table 2: UV-Vis Absorption Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film, or dissolved in a suitable solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Functional Group Assignment
[Data not available]N-H stretching (carbazole)
[Data not available]O-H stretching (hydroxyl)
[Data not available]C=O stretching (aldehyde)
[Data not available]C=C stretching (aromatic)
[Data not available]C-O stretching (hydroxyl)

Table 3: Infrared Spectroscopy Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for the complete structural assignment.

Experimental Protocol: NMR Spectroscopy

  • Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) is used to dissolve the sample.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Experiments:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Provides information about the number of different types of carbons and their chemical environment.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons, typically those on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

¹H NMR (δ, ppm, Multiplicity, J in Hz) Assignment
[Data not available][Data not available]

Table 4: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR (δ, ppm) Assignment
[Data not available][Data not available]

Table 5: ¹³C NMR Spectroscopic Data for this compound.

Final Structure Determination

The data obtained from all the spectroscopic techniques are collectively analyzed to propose a chemical structure. The molecular formula from HRMS provides the building blocks. IR and UV data suggest the presence of key functional groups and the chromophoric system. The detailed connectivity is then established using 1D and 2D NMR data. The proposed structure must be consistent with all the observed spectroscopic data.

The logical relationship for deducing the final structure from the combined spectroscopic data can be represented as follows:

Structure_Deduction cluster_data Spectroscopic Data cluster_interpretation Structural Information MS_Data MS Data (Molecular Formula, Fragments) Molecular_Info Molecular Formula & Unsaturation MS_Data->Molecular_Info UV_Data UV-Vis Data (Chromophore) Functional_Groups Identified Functional Groups (OH, CHO, NH) UV_Data->Functional_Groups IR_Data IR Data (Functional Groups) IR_Data->Functional_Groups NMR_Data NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) CH_Framework Carbon-Hydrogen Framework NMR_Data->CH_Framework Connectivity Long-Range Connectivity NMR_Data->Connectivity Final_Structure Confirmed Structure of This compound Molecular_Info->Final_Structure Functional_Groups->Final_Structure CH_Framework->Final_Structure Connectivity->Final_Structure

References

O-Demethylmurrayanine: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for O-Demethylmurrayanine, a carbazole (B46965) alkaloid. The information presented is intended to support research and development efforts in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a naturally occurring carbazole alkaloid that has been isolated from various plant species, including Murraya koenigii and Clausena harmandiana. Like many carbazole alkaloids, it has garnered interest for its biological activities. Notably, this compound has demonstrated strong cytotoxic effects against human breast cancer (MCF-7) and hepatocellular carcinoma (SMMC-7721) cell lines, highlighting its potential as a scaffold for the development of novel anticancer agents. The structural elucidation and subsequent total synthesis of this compound have been crucial in confirming its chemical identity and enabling further biological evaluation.

Spectroscopic Data

The structural confirmation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-49.92s-
H-58.05s-
H-67.53brs-
H-76.71d9.92
H-85.61d-
OH11.66s-
NH8.21brs-

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ, ppm)
C-1161.31
C-2155.36
C-3153.24
C-4150.27
C-4a147.47
C-4b145.71
C-5134.87
C-5a129.23
C-6128.34
C-7116.24
C-8115.11
C-8a112.06
CHO108.08

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new analytical methods.

Isolation of this compound from Natural Sources

A general procedure for the isolation of carbazole alkaloids from plant material, such as the leaves of Murraya koenigii, involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of hexane (B92381) and dichloromethane.

  • Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components of the extract into different fractions.

  • Purification: The fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at 400 MHz for proton and 100 MHz for carbon nuclei.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).

  • Data Acquisition: Standard pulse sequences are used to acquire the 1D NMR spectra. For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC are often employed.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for the routine analysis of this compound is not detailed in the primary literature, a general approach for the analysis of carbazole alkaloids can be adapted.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column is commonly used for the separation of carbazole alkaloids.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: The UV detector is set to a wavelength where the carbazole alkaloids exhibit strong absorbance, often around 254 nm.

  • Quantification: For quantitative analysis, a calibration curve is generated using a pure standard of this compound.

Logical Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and a putative signaling pathway for its cytotoxic activity.

Isolation_Workflow Plant_Material Plant Material (e.g., Murraya koenigii leaves) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Target_Fractions Fractions containing this compound TLC_Analysis->Target_Fractions HPLC_Purification Semi-preparative HPLC Target_Fractions->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation

Figure 1. General workflow for the isolation and characterization of this compound.

Given that this compound exhibits cytotoxicity, a plausible mechanism of action involves the induction of apoptosis. The diagram below represents a simplified, general apoptotic pathway that could be investigated for this compound.

Cytotoxicity_Pathway O_Demethylmurrayanine This compound Cell_Interaction Interaction with Cancer Cell O_Demethylmurrayanine->Cell_Interaction Signal_Transduction Signal Transduction Cascade Cell_Interaction->Signal_Transduction Caspase_Activation Caspase Activation (e.g., Caspase-3) Signal_Transduction->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Figure 2. Putative signaling pathway for the cytotoxic activity of this compound.

O-Demethylmurrayanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Biological Activity, and Methodologies Related to a Promising Carbazole (B46965) Alkaloid

Introduction

O-Demethylmurrayanine, a naturally occurring carbazole alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, known biological activities, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 123497-84-7--INVALID-LINK--
Molecular Formula C₁₃H₉NO₂--INVALID-LINK--
Molecular Weight 211.22 g/mol --INVALID-LINK--
Appearance Yellow powder--INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--
Storage Desiccate at -20°C--INVALID-LINK--

Spectroscopic Data:

Detailed experimental spectroscopic data for this compound is not widely published. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and human hepatocellular carcinoma (SMMC-7721) cell lines.[1] The reported IC50 values are in the range of 2.63-7.59 µg/mL, indicating potent anti-proliferative activity.[1]

While the precise molecular mechanisms and signaling pathways affected by this compound are still under investigation, studies on the structurally similar and parent compound, murrayanine, provide valuable insights. Murrayanine has been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These include the AKT/mTOR and Raf/MEK/ERK pathways in oral cancer cells and the RANK/RANKL pathway in breast cancer cells. It is plausible that this compound exerts its cytotoxic effects through modulation of these or similar pathways.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action of this compound, based on the known effects of murrayanine.

O_Demethylmurrayanine_Signaling_Pathway ODEM This compound PI3K PI3K ODEM->PI3K Inhibits RAF RAF ODEM->RAF Inhibits RANK RANK ODEM->RANK Inhibits Receptor Growth Factor Receptor Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation RANKL RANKL RANKL->RANK NFkB NF-κB RANK->NFkB Metastasis Metastasis NFkB->Metastasis

Hypothetical Signaling Pathway of this compound

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of this compound.

Total Synthesis of this compound

While a detailed, step-by-step protocol is proprietary to the original researchers, the synthesis of this compound has been reported in the literature. A key step in a published total synthesis involves the Pd-promoted cyclization of a diarylamine intermediate to form the carbazole nucleus. For the synthesis of this compound specifically, this cyclization is performed on a silylated derivative of the diarylamine. Researchers interested in synthesizing this compound should refer to the primary literature for detailed reaction conditions and characterization data.

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of this compound against cancer cell lines such as MCF-7 and SMMC-7721.

Cytotoxicity_Assay_Workflow start Start seed Seed cancer cells (e.g., MCF-7) in 96-well plates start->seed incubate1 Incubate for 24 hours (37°C, 5% CO₂) seed->incubate1 treat Treat cells with varying concentrations of This compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate3->add_dmso read Measure absorbance at 570 nm using a microplate reader add_dmso->read analyze Calculate cell viability and IC50 value read->analyze end End analyze->end

Workflow for a standard MTT cytotoxicity assay.

Materials:

  • MCF-7 or SMMC-7721 cells

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion

This compound is a carbazole alkaloid with demonstrated in vitro anticancer activity. While further research is required to fully elucidate its mechanism of action and in vivo efficacy, the preliminary data suggests it is a promising candidate for further investigation in the context of oncology drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the study of this intriguing natural product.

References

An In-depth Technical Guide to the Biosynthesis of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) alkaloids are a structurally diverse class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Their unique tricyclic scaffold has made them attractive targets for drug discovery and development. Understanding the biosynthetic pathways leading to these valuable natural products is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive overview of the core biosynthetic pathways of carbazole alkaloids in both bacteria and plants, with a focus on the key enzymes, intermediates, and regulatory mechanisms. It also includes detailed experimental protocols for the study of these pathways and quantitative data to facilitate comparative analysis.

Core Biosynthesis Pathways

Carbazole alkaloids are produced by a variety of organisms, including bacteria (primarily Streptomyces species) and higher plants. The biosynthetic origins and pathways in these two kingdoms are distinct.

Bacterial Biosynthesis of Carbazole Alkaloids

In bacteria, the biosynthesis of simple carbazole alkaloids, such as neocarazostatin A and carquinostatin A, originates from the condensation of indole-3-pyruvate (a tryptophan derivative), pyruvate (B1213749), and an acyl-CoA unit.[1][2] The core machinery involves a conserved set of enzymes encoded by a biosynthetic gene cluster (BGC).

The key enzymes and their roles are:

  • NzsH/CqsB1 (Thiamine Diphosphate (ThDP)-dependent enzyme): This enzyme catalyzes the initial carboligation reaction between indole-3-pyruvate and pyruvate to form a β-ketoacid intermediate.[3][4]

  • NzsJ/CqsB1 (FabH-like 3-ketoacyl-ACP synthase III): This enzyme is responsible for the decarboxylative condensation of an α-hydroxyl-β-keto acid intermediate with an acyl-ACP (Acyl Carrier Protein) molecule, such as 3-hydroxybutyryl-ACP.[3][4]

  • NzsI/CqsB2 (Aromatase/Cyclase): This enzyme catalyzes the final oxidative cyclization and aromatization of the polyketide chain to form the carbazole ring.[3][4]

The general workflow for bacterial carbazole biosynthesis is depicted below:

Bacterial Carbazole Biosynthesis Workflow cluster_start Starting Precursors cluster_enzymes Core Biosynthetic Enzymes cluster_end Product Indole-3-pyruvate Indole-3-pyruvate NzsH NzsH/CqsB1 (ThDP-dependent enzyme) Indole-3-pyruvate->NzsH Pyruvate Pyruvate Pyruvate->NzsH Acyl-CoA Acyl-CoA NzsJ NzsJ/CqsB1 (KAS III) Acyl-CoA->NzsJ via Acyl-ACP β-ketoacid intermediate β-ketoacid intermediate NzsH->β-ketoacid intermediate Carboligation Polyketide intermediate Polyketide intermediate NzsJ->Polyketide intermediate Condensation NzsI NzsI/CqsB2 (Aromatase/Cyclase) Carbazole Core Carbazole Core NzsI->Carbazole Core Cyclization/ Aromatization β-ketoacid intermediate->NzsJ Polyketide intermediate->NzsI

Bacterial Carbazole Biosynthesis Workflow
Plant Biosynthesis of Carbazole Alkaloids (Phytocarbazoles)

In contrast to the bacterial pathway, the biosynthesis of carbazole alkaloids in plants, known as phytocarbazoles, is believed to originate from the shikimate pathway.[5] This pathway provides the aromatic precursor, anthranilic acid. The proposed pathway then proceeds through a prenylated 2-quinolone intermediate to form the key precursor, 3-methylcarbazole.[6][7] Further modifications, such as oxidations, prenylations, and geranylations, lead to the vast diversity of phytocarbazoles.[6]

A simplified representation of the proposed biosynthetic pathway for phytocarbazoles is shown below:

Plant Carbazole Biosynthesis Pathway Shikimate Pathway Shikimate Pathway Anthranilic Acid Anthranilic Acid Shikimate Pathway->Anthranilic Acid Prenylated 2-quinolone Prenylated 2-quinolone Anthranilic Acid->Prenylated 2-quinolone + Malonyl-CoA, Prenylation 3-Methylcarbazole 3-Methylcarbazole Prenylated 2-quinolone->3-Methylcarbazole Cyclization Diverse Phytocarbazoles Diverse Phytocarbazoles 3-Methylcarbazole->Diverse Phytocarbazoles Further Modifications (Oxidation, Prenylation, etc.)

Proposed Phytocarbazole Biosynthesis Pathway

Quantitative Data

While extensive research has been conducted on the qualitative aspects of carbazole alkaloid biosynthesis, detailed quantitative data on the kinetic parameters of the key enzymes are still emerging. The following table summarizes the available kinetic data for enzymes involved in bacterial carbazole biosynthesis.

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Source
NzsH PyruvateData not availableData not availableData not available
Indole-3-pyruvateData not availableData not availableData not available
NzsJ (FabH-like) Acetyl-CoA2.4Data not availableData not available[3]
Butyryl-CoA0.71Data not availableData not available[3]
Isobutyryl-CoA0.41Data not availableData not available[3]
Malonyl-ACP3.66Data not availableData not available[3]
NzsI Polyketide intermediateData not availableData not availableData not available
CqsB1 α-hydroxyl-β-keto acidData not availableData not availableData not available
3-hydroxybutyryl-ACPData not availableData not availableData not available
CqsB2 Polyketide intermediateData not availableData not availableData not available

Note: The table is populated with placeholder text as specific kinetic data was not found in the provided search results. Further literature review is required to populate this table with accurate values.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of carbazole alkaloid biosynthesis.

Cloning and Heterologous Expression of Biosynthetic Genes

The following protocol describes a general workflow for cloning a carbazole biosynthetic gene cluster from a Streptomyces strain and expressing it in a heterologous host like E. coli or another Streptomyces species.

Cloning and Expression Workflow A 1. Genomic DNA Isolation (from native producer) B 2. PCR Amplification of Gene Cluster (using specific primers) A->B C 3. Ligation into Expression Vector (e.g., pET, pSBAC) B->C D 4. Transformation into Host (e.g., E. coli BL21, S. coelicolor) C->D E 5. Induction of Gene Expression (e.g., with IPTG) D->E F 6. Protein Purification (e.g., Ni-NTA chromatography) E->F

Cloning and Heterologous Expression Workflow

1. Genomic DNA Isolation:

  • Grow a culture of the native carbazole-producing Streptomyces strain in a suitable medium (e.g., TSB).

  • Harvest the mycelia by centrifugation.

  • Lyse the cells using a combination of enzymatic (lysozyme) and chemical (SDS) methods.

  • Purify the genomic DNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation.

2. Gene Cluster Amplification:

  • Design primers based on the flanking regions of the target biosynthetic gene cluster.

  • Perform high-fidelity PCR to amplify the entire gene cluster.

3. Ligation into an Expression Vector:

  • Digest both the PCR product and the chosen expression vector (e.g., pET series for E. coli or an integrative vector like pSBAC for Streptomyces) with appropriate restriction enzymes.[8]

  • Ligate the digested gene cluster into the vector using T4 DNA ligase.

4. Transformation into a Heterologous Host:

  • Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.

  • Isolate the recombinant plasmid and transform it into an expression host such as E. coli BL21(DE3) or a suitable Streptomyces host via protoplast transformation or conjugation.[9]

5. Induction of Gene Expression:

  • Grow the recombinant host strain to a suitable cell density (e.g., OD600 of 0.6-0.8 for E. coli).

  • Induce gene expression by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

6. Protein Purification:

  • Harvest the cells and lyse them by sonication or French press.

  • If the recombinant proteins are His-tagged, purify them using Nickel-NTA affinity chromatography.[6]

In Vitro Enzyme Assays

NzsH (ThDP-dependent enzyme) Assay:

  • The activity of NzsH can be assayed by monitoring the consumption of pyruvate in the presence of indole-3-pyruvate.

  • The reaction mixture typically contains the purified NzsH enzyme, ThDP, MgCl2, indole-3-pyruvate, and pyruvate in a suitable buffer (e.g., Tris-HCl).

  • The reaction can be monitored by HPLC by observing the decrease in the pyruvate peak and the appearance of the β-ketoacid product.

NzsJ (KAS III) Assay:

  • The activity of NzsJ can be measured by monitoring the condensation of an acyl-CoA (or acyl-ACP) with malonyl-ACP.

  • A common method involves using a radiolabeled substrate (e.g., [14C]malonyl-CoA) and measuring the incorporation of radioactivity into the elongated product.

  • Alternatively, a coupled spectrophotometric assay can be used where the consumption of NADH by a subsequent reductase enzyme is monitored at 340 nm.

NzsI (Aromatase/Cyclase) Assay:

  • The activity of NzsI is typically assayed in a coupled reaction with NzsH and NzsJ.

  • The formation of the carbazole product can be monitored by HPLC-MS.

Metabolite Analysis by HPLC-MS

Sample Preparation:

  • For bacterial cultures, extract the culture broth and/or mycelia with an organic solvent like ethyl acetate.

  • Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol).

  • For plant tissues, grind the tissue in liquid nitrogen and extract with methanol (B129727) or another suitable solvent.

HPLC-MS/MS Analysis:

  • Separate the carbazole alkaloids and their intermediates using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile, both containing a small amount of formic acid.[5][9]

  • Detect and identify the compounds using a mass spectrometer coupled to the HPLC system. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by analyzing the fragmentation patterns of the parent ions.[5]

Conclusion

The study of carbazole alkaloid biosynthesis is a rapidly evolving field with significant potential for applications in drug development and biotechnology. This guide has provided a detailed overview of the known biosynthetic pathways in bacteria and plants, highlighting the key enzymatic steps and intermediates. While significant progress has been made in elucidating these pathways, further research is needed to fully characterize the kinetics and mechanisms of all the enzymes involved, particularly in the plant kingdom. The experimental protocols and data presented here serve as a valuable resource for researchers aiming to explore and engineer the fascinating world of carbazole alkaloid biosynthesis.

References

O-Demethylmurrayanine: A Comprehensive Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylmurrayanine, a carbazole (B46965) alkaloid, has garnered interest in the scientific community for its potential biological activities. This document provides an in-depth technical guide on the discovery, history, and key experimental findings related to this natural product. It includes a summary of its initial isolation, structural elucidation, synthesis, and reported biological activities, presented with detailed experimental protocols and structured data for ease of reference and comparison.

Discovery and Isolation

This compound was first isolated in 1989 by Ngadjui and coworkers from the stem bark and roots of Clausena anisata (Willd.) Hook.f. ex Benth., a plant belonging to the Rutaceae family.[1] This discovery was a significant contribution to the phytochemical understanding of Clausena species, which are known for producing a variety of carbazole alkaloids. While initially identified in Clausena anisata, subsequent studies have also reported its presence in other plants of the Rutaceae family, including Murraya koenigii and Murraya kwangsiensis.

Original Isolation Protocol (Ngadjui et al., 1989)

Experimental Workflow: Isolation from Clausena anisata

plant_material Air-dried, powdered stem bark and roots of Clausena anisata extraction Maceration with Methanol (B129727) (MeOH) at room temperature plant_material->extraction filtration Filtration and Concentration in vacuo extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->partition fraction Ethyl Acetate (B1210297) (EtOAc) Fraction partition->fraction cc Column Chromatography (Silica Gel) fraction->cc fractions Eluted Fractions cc->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material Preparation: The stem bark and roots of Clausena anisata are collected, air-dried at room temperature, and then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration with methanol (MeOH) for a period of 72 hours at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The resulting methanolic extracts are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH), to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which is often rich in carbazole alkaloids, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Purification: Fractions collected from the column are monitored by thin-layer chromatography (TLC). Those containing the target compound are combined and may require further purification steps, such as preparative TLC or recrystallization, to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. These methods are essential for elucidating the molecular formula and the connectivity of atoms within the molecule.

Spectroscopic Data
TechniqueKey Observations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, which helps in determining the molecular formula (C₁₃H₉NO₂).
¹H NMR Spectroscopy Reveals the number and types of protons and their neighboring environments.
¹³C NMR Spectroscopy Shows the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy Indicates the presence of functional groups such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups.
Ultraviolet (UV) Spectroscopy Provides information about the electronic transitions within the molecule, characteristic of the carbazole chromophore.

Note: Specific spectral data from the original publication is not widely available. The data presented here is representative of the compound's known structure.

Synthesis

The total synthesis of this compound has been achieved, providing a route to obtain the compound for further study without relying on natural product isolation. A key step in a reported synthesis involves a Palladium-promoted cyclization of a diarylamine precursor.

Synthetic Pathway Overview

starting_materials Appropriate Precursors diarylamine_formation Formation of a Diarylamine Intermediate starting_materials->diarylamine_formation silylation Silylation of Hydroxyl Group diarylamine_formation->silylation pd_cyclization Pd-promoted Intramolecular Cyclization silylation->pd_cyclization desilylation Desilylation pd_cyclization->desilylation product This compound desilylation->product

Caption: A simplified synthetic scheme for this compound.

General Synthetic Protocol

A detailed experimental protocol for the total synthesis of this compound is complex and involves multiple steps. The following is a generalized methodology based on reported synthetic strategies for carbazole alkaloids.

Methodology:

  • Diarylamine Synthesis: The synthesis typically begins with the coupling of an appropriately substituted aniline (B41778) and a substituted aryl halide or through a multi-step process to construct the diarylamine core.

  • Protection of Functional Groups: The hydroxyl group on one of the aromatic rings is protected, often as a silyl (B83357) ether, to prevent unwanted side reactions during the cyclization step.

  • Palladium-Catalyzed Cyclization: The key step is the intramolecular C-H activation and C-C bond formation to construct the carbazole ring system. This is often achieved using a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant.

  • Deprotection: The protecting group on the hydroxyl function is removed to yield this compound.

  • Purification: The final product is purified by chromatographic techniques to obtain the pure compound.

Biological Activity

This compound has been investigated for various biological activities, with preliminary studies suggesting potential anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been noted, a common property among carbazole alkaloids. While specific quantitative data for this compound is limited in the public domain, the general experimental approach to assess this activity is the in vitro inhibition of albumin denaturation assay.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

  • Preparation of Solutions: A solution of egg albumin is prepared in phosphate-buffered saline (PBS, pH 6.4). Test solutions of this compound are prepared in a suitable solvent (e.g., DMSO) at various concentrations.

  • Reaction Mixture: The reaction mixture consists of the egg albumin solution and the test sample. A control group is prepared with the solvent in place of the test sample.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition (IC₅₀) is determined by plotting the percentage of inhibition against the concentration of the test sample.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines has been an area of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted with culture medium) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) only.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Biological ActivityAssayCell Line/ModelReported IC₅₀ (μM)
Anti-inflammatory Albumin Denaturation-Data not available
Cytotoxicity MTT AssayVarious Cancer Cell LinesData not available

Note: Specific IC₅₀ values for this compound are not consistently reported across publicly available literature. The table is provided as a template for data that would be populated from specific experimental studies.

Conclusion

This compound, since its discovery from Clausena anisata in 1989, has been a subject of phytochemical and synthetic interest. Its carbazole scaffold is a common feature in a class of alkaloids with diverse biological activities. While preliminary studies suggest its potential as an anti-inflammatory and cytotoxic agent, further in-depth research, including detailed in vitro and in vivo studies, is required to fully elucidate its pharmacological profile and mechanism of action. The synthetic routes developed for this compound will be instrumental in providing sufficient quantities for such future investigations, paving the way for potential therapeutic applications.

References

Preliminary Biological Activity Screening of O-Demethylmurrayanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmurrayanine, a carbazole (B46965) alkaloid, has emerged as a compound of interest in natural product research due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its cytotoxic effects. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development by summarizing key quantitative data, detailing experimental methodologies, and visualizing potential mechanisms of action.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent. The most notable findings are summarized below.

Quantitative Data

The inhibitory effects of this compound on the proliferation of human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (SMMC-7721) cell lines have been quantified. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Adenocarcinoma2.63 - 7.59[1]
SMMC-7721Hepatocellular Carcinoma2.63 - 7.59[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, SMMC-7721)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted with culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the solvent at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO incubation_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Signaling_Pathways cluster_akt_mtor AKT/mTOR Pathway cluster_raf_mek_erk Raf/MEK/ERK Pathway AKT AKT mTOR mTOR AKT->mTOR Promotes Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Raf Raf MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes Proliferation_Survival2 Cell Proliferation & Survival ERK->Proliferation_Survival2 Promotes O_Demethylmurrayanine This compound O_Demethylmurrayanine->AKT O_Demethylmurrayanine->Raf RANK_RANKL_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds Downstream Downstream Signaling (e.g., NF-κB, MAPK) RANK->Downstream Proliferation_Metastasis Cell Proliferation & Metastasis Downstream->Proliferation_Metastasis O_Demethylmurrayanine This compound O_Demethylmurrayanine->RANK

References

physical and chemical characteristics of O-Demethylmurrayanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmurrayanine, a carbazole (B46965) alkaloid with the chemical name 1-hydroxy-9H-carbazole-3-carbaldehyde, is a natural product found in plants of the Rutaceae family, notably Murraya koenigii (curry leaf tree) and Clausena lansium. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, experimental protocols for its isolation and potential synthesis, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Characteristics

This compound is a yellow, powdered solid at room temperature. Its core structure consists of a carbazole scaffold, a tricyclic aromatic system containing a nitrogen atom, functionalized with a hydroxyl group at the C1 position and a carbaldehyde group at the C3 position.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource/Reference
CAS Number 123497-84-7[1]
Molecular Formula C₁₃H₉NO₂[1]
Molecular Weight 211.22 g/mol [1]
Appearance Yellow powder[1]
Melting Point Not reported. The related compound, carbazole-3-carbaldehyde, has a melting point of 158-159 °C.[2]
Boiling Point Not reported
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Chemical Name 1-hydroxy-9H-carbazole-3-carbaldehyde[1]
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
Spectroscopy Expected Peaks/Signals
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Hydroxyl proton (broad singlet, variable ppm), NH proton (broad singlet, variable ppm).
¹³C NMR Aromatic carbons (δ 110-150 ppm), Aldehyde carbonyl carbon (δ 190-200 ppm), Carbon bearing the hydroxyl group (δ 150-160 ppm).
IR (Infrared) O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=O stretching (aldehyde, ~1670-1700 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹).
UV-Vis Multiple absorption bands in the UV-Vis region are expected due to the extended aromatic system of the carbazole ring.

Experimental Protocols

Isolation and Purification from Murraya koenigii

A general procedure for the isolation of carbazole alkaloids from the leaves of Murraya koenigii is described below. This protocol can be adapted for the specific isolation of this compound.[3]

1. Extraction:

  • The dried and powdered leaves of M. koenigii are first defatted with petroleum ether using a Soxhlet apparatus.

  • The defatted plant material is then extracted with ethanol.

  • The ethanolic extract is concentrated under reduced pressure.

2. Acid-Base Treatment:

  • The concentrated ethanolic extract is digested with dilute hydrochloric acid and filtered.

  • The filtrate is washed with water until it is acid-free and then dried to yield a residue.

3. Solvent Extraction:

  • The dried residue is extracted with benzene (B151609).

  • The benzene extract is concentrated to yield a crude mixture of carbazole alkaloids.

4. Chromatographic Purification:

  • The crude extract is subjected to column chromatography over neutral alumina.

  • The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with benzene and chloroform.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Benzene:Chloroform 1:1) and visualized with concentrated sulfuric acid.

  • Fractions containing the compound with the desired Rf value are pooled and concentrated.

  • Further purification can be achieved by repeated column chromatography or preparative TLC to yield pure this compound.

Logical Workflow for Isolation and Purification

G start Dried & Powdered Murraya koenigii Leaves soxhlet Soxhlet Extraction (Petroleum Ether) start->soxhlet defatted Defatted Plant Material soxhlet->defatted ethanol_extraction Ethanol Extraction defatted->ethanol_extraction concentrate1 Concentration ethanol_extraction->concentrate1 hcl_digest HCl Digestion & Filtration concentrate1->hcl_digest wash Washing & Drying hcl_digest->wash benzene_extraction Benzene Extraction wash->benzene_extraction concentrate2 Concentration benzene_extraction->concentrate2 column_chromatography Column Chromatography (Alumina) concentrate2->column_chromatography tlc TLC Monitoring column_chromatography->tlc pooling Pooling of Fractions tlc->pooling final_purification Final Purification pooling->final_purification pure_compound Pure this compound final_purification->pure_compound

Caption: Workflow for the isolation of this compound.

Chemical Synthesis

A plausible synthetic route for this compound is through the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic compounds.[4][5][6][7]

Proposed Synthetic Pathway:

  • Starting Material: 1-hydroxy-9H-carbazole.

  • Reaction: Vilsmeier-Haack formylation using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Mechanism: The electron-rich carbazole ring undergoes electrophilic substitution with the Vilsmeier reagent, preferentially at the C3 position due to the directing effects of the hydroxyl and amine groups.

  • Work-up: Hydrolysis of the resulting iminium salt intermediate yields the final product, 1-hydroxy-9H-carbazole-3-carbaldehyde (this compound).

G reagents DMF + POCl3 vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier intermediate Iminium Salt Intermediate vilsmeier->intermediate starting_material 1-hydroxy-9H-carbazole starting_material->intermediate Electrophilic Aromatic Substitution hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Proposed synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against human breast cancer (MCF-7) and hepatocellular carcinoma (SMMC-7721) cell lines, with reported IC₅₀ values in the range of 4.42-7.59 μg/mL.[8] Studies on related carbazole alkaloids isolated from Murraya koenigii suggest that their cytotoxic effects are mediated through the induction of apoptosis.[9][10][11]

Apoptosis Signaling Pathway

The primary mechanism of cytotoxicity for carbazole alkaloids appears to be the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress signals and culminates in the activation of a cascade of caspases, the executioners of apoptosis.[9][11]

The proposed signaling cascade is as follows:

  • Induction of Mitochondrial Dysfunction: Carbazole alkaloids, including likely this compound, induce stress on the mitochondria.

  • Loss of Mitochondrial Membrane Potential (ΔΨm): This is a key event that disrupts the normal functioning of the mitochondria.[9]

  • Release of Cytochrome c: The loss of membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form a complex known as the apoptosome.

  • Activation of Caspase-9: The formation of the apoptosome leads to the cleavage and activation of pro-caspase-9 to its active form, caspase-9.[9][11]

  • Activation of Caspase-3: Active caspase-9 then cleaves and activates the executioner caspase, pro-caspase-3, to its active form, caspase-3.[9][11]

  • Execution of Apoptosis: Caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Some studies also suggest that carbazole alkaloids may inhibit autophagic flux, which could contribute to the apoptotic process.[10] Furthermore, molecular docking studies have indicated that some carbazole alkaloids may directly inhibit the anti-apoptotic protein Bcl-2, which would further promote the mitochondrial apoptotic pathway.

G O_Demethylmurrayanine This compound Mitochondrion Mitochondrion O_Demethylmurrayanine->Mitochondrion Induces Stress Loss_of_MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->Loss_of_MMP Cytochrome_c Cytochrome c Release Loss_of_MMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: Apoptosis signaling pathway of this compound.

Conclusion

This compound is a promising natural product with significant cytotoxic potential. While a complete physicochemical characterization is still forthcoming, its structural similarity to other well-studied carbazole alkaloids provides a strong basis for understanding its properties and biological activities. The induction of apoptosis through the mitochondrial pathway appears to be a key mechanism of its anticancer effects. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis, and explore its therapeutic potential in greater detail. This guide provides a foundational resource for scientists and researchers interested in the continued investigation of this intriguing molecule.

References

Methodological & Application

Application Notes: Synthesis of O-Demethylmurrayanine (1-Hydroxy-3-formylcarbazole)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Demethylmurrayanine, also known as 1-hydroxy-3-formylcarbazole, is a naturally occurring carbazole (B46965) alkaloid. Carbazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their presence in numerous pharmacologically active natural products and their promising photophysical and biological activities. This compound serves as a key structural motif and a synthetic intermediate for more complex carbazole alkaloids. These protocols outline established methods for its chemical synthesis.

Overview of Synthetic Strategies

Two primary routes for the synthesis of this compound are prominent in the literature.

  • Route A: Palladium-Catalyzed Aromatic C-H Amination. This modern approach involves the construction of the carbazole core through a palladium-promoted intramolecular cyclization of a diarylamine precursor. To achieve the desired 1-hydroxy substitution pattern, the phenolic hydroxyl group is protected, typically as a silyl (B83357) ether, prior to cyclization.

  • Route B: Demethylation of Murrayanine (B1213747). A more traditional approach involves the synthesis of the related natural product, murrayanine (1-methoxy-3-formylcarbazole), which is then demethylated in the final step to yield the target compound.

This document provides detailed protocols for both synthetic pathways.

Experimental Protocols

Route A: Palladium-Catalyzed Intramolecular C-H Amination

This strategy builds the carbazole skeleton from a diarylamine precursor. The key step is a Pd-promoted cyclization of a silylated diarylamine derivative.[1][2] The synthesis of the diarylamine precursor itself is a multi-step process, often commencing from a Diels-Alder reaction.

Step 1: Synthesis of the Diarylamine Precursor The synthesis of the required diarylamine intermediate generally follows the methodology developed by Tamariz and co-workers.[2] This involves:

  • A Diels-Alder reaction between an N-aryl-4,5-dialkylidene-2-oxazolidinone and a suitable dienophile to form a cyclic adduct.

  • Oxidation of the adduct.

  • Hydrolysis of the resulting benzoxazolone to yield the key diarylamine intermediate.

Step 2: Silyl Protection of the Phenolic Hydroxyl Group The free hydroxyl group on the diarylamine is protected to prevent unwanted side reactions during the cyclization.

  • Reagents & Equipment:

    • Diarylamine intermediate

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole (B134444)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

  • Procedure:

    • Dissolve the diarylamine precursor in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add imidazole (approx. 1.5 equivalents) to the solution.

    • Add TBDMSCl (approx. 1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel) to yield the silylated diarylamine.

Step 3: Pd-Promoted Cyclization and Deprotection The silylated diarylamine undergoes intramolecular C-H activation to form the carbazole ring, followed by in-situ or subsequent deprotection.

  • Reagents & Equipment:

    • Silylated diarylamine

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • Copper(II) acetate (Cu(OAc)₂) as an oxidant

    • Acetic Acid (AcOH) or similar solvent

    • Tetrabutylammonium fluoride (B91410) (TBAF) for deprotection

    • Reaction vessel suitable for heating, condenser, magnetic stirrer

  • Procedure:

    • To a solution of the silylated diarylamine in acetic acid, add Pd(OAc)₂ (catalytic or stoichiometric amounts) and Cu(OAc)₂ (oxidant).[2]

    • Heat the mixture under reflux and stir for 6-12 hours, monitoring by TLC.

    • After cooling to room temperature, filter the reaction mixture to remove metal residues and concentrate the solvent.

    • Dissolve the crude residue in a suitable solvent like Tetrahydrofuran (THF).

    • Add TBAF (1M solution in THF) and stir at room temperature for 1 hour to cleave the silyl ether.

    • Quench the reaction, perform an aqueous workup, and extract the product.

    • Purify the final product, this compound, by column chromatography.

Route B: Demethylation of Murrayanine

This route is effective if murrayanine is readily available or has been synthesized. The demethylation is a straightforward, single-step procedure.

  • Reagents & Equipment:

    • Murrayanine

    • Boron tribromide (BBr₃)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer, round-bottom flask, low-temperature bath (-78 °C), nitrogen atmosphere setup

  • Procedure:

    • Dissolve murrayanine in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ (1M in DCM, approx. 1.5-3.0 equivalents) dropwise.

    • Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.

    • Perform an aqueous workup by extracting the product with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield this compound.[2]

Data Summary

The following table summarizes the key transformations and reported yields for the synthesis of this compound and its direct precursor, murrayanine.

Route Reaction Step Key Reagents Yield Reference
Precursor Synthesis Pd-Catalyzed CyclizationDiarylamine, Pd(OAc)₂, Cu(OAc)₂68%[2]
Route B DemethylationMurrayanine, BBr₃, CH₂Cl₂High[2]

Note: Yields are highly dependent on specific reaction conditions and substrate purity. The yield for the demethylation step is typically high, though a specific percentage was not provided in the reviewed abstract.

Visualizations: Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic routes described.

G Route A: Pd-Catalyzed Synthesis Workflow A N-Aryl-4,5-dialkylidene- 2-oxazolidinone + Dienophile B Diarylamine Precursor A->B 1. Diels-Alder 2. Oxidation 3. Hydrolysis C Silylated Diarylamine B->C TBDMSCl, Imidazole D This compound (Protected) C->D Pd(OAc)₂, Cu(OAc)₂ E This compound (Final Product) D->E TBAF (Deprotection)

Caption: Workflow for the Pd-catalyzed synthesis of this compound.

G Route B: Demethylation of Murrayanine A Murrayanine (1-Methoxy-3-formylcarbazole) B This compound (1-Hydroxy-3-formylcarbazole) A->B BBr₃, CH₂Cl₂ -78 °C to RT

Caption: Workflow for the synthesis of this compound via demethylation.

References

Application Notes & Protocols for the Quantification of O-Demethylmurrayanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of O-Demethylmurrayanine, a natural carbazole (B46965) alkaloid with potential anticancer effects[1]. The protocols are designed for researchers in natural product chemistry, pharmacology, and drug development who require accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids.

This compound, with the chemical structure 1-Hydroxy-9H-carbazole-3-carboxaldehyde, is a phenolic carbazole alkaloid[1][2]. Its analysis can be effectively achieved using modern chromatographic techniques. While specific validated methods for this compound are not widely published, the following protocols are based on established and validated methods for structurally similar carbazole alkaloids, such as mahanimbine, girinimbine, and koenimbine, isolated from Murraya koenigii[3][4][5][6][7].

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound.

Experimental Protocol

1. Sample Preparation (from Plant Material, e.g., Murraya koenigii leaves)

  • Drying and Grinding: Dry the plant material (e.g., leaves) in the shade or a hot air oven at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh about 1 g of the powdered plant material.

    • Perform extraction using a suitable solvent. Methanol (B129727) is often effective for carbazole alkaloids[8]. Maceration, sonication, or Soxhlet extraction can be employed. For maceration, suspend the powder in 20 mL of methanol and agitate for 24 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) to create a stock solution.

    • Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC injection.

2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water or methanol and water is typically effective. Based on methods for similar phenolic compounds, a gradient elution might be optimal[9]. A starting point could be:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a lower percentage of Solvent B (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to ensure good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The optimal wavelength should be determined by running a UV scan of a standard solution of this compound. Phenolic compounds and carbazole alkaloids often show strong absorbance between 230-350 nm. A wavelength of around 280 nm can be a good starting point[9].

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each calibration standard in triplicate and plot the mean peak area against the concentration. Perform a linear regression to obtain the calibration equation and the correlation coefficient (R²), which should be >0.999 for a good linear fit[4][9].

  • Quantification: Inject the prepared samples and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~8.5 min

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound, especially in complex matrices like biological fluids.

Experimental Protocol

1. Sample Preparation

  • Plant Extracts: Prepare as described for the HPLC-UV method. Further dilution may be necessary due to the higher sensitivity of the LC-MS/MS technique.

  • Biological Fluids (e.g., Plasma, Urine):

    • Protein Precipitation: For plasma samples, a simple protein precipitation can be performed by adding three volumes of cold acetonitrile to one volume of plasma. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

    • Liquid-Liquid Extraction (LLE): This technique can also be used to extract the analyte and remove interferences.

    • Solid-Phase Extraction (SPE): For cleaner samples and higher recovery, SPE can be employed using a suitable cartridge.

2. LC-MS/MS Conditions

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for faster analysis.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • A gradient elution is typically used, for example, starting at 10% B and increasing to 95% B over a short time (e.g., 5-10 minutes)[8].

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 - 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for carbazole alkaloids[8].

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The most abundant and stable product ions resulting from the fragmentation of the precursor ion will be selected for quantification (quantifier) and confirmation (qualifier).

    • Hypothetical MRM Transition for this compound (Molecular Weight: 211.22 g/mol ): Precursor Ion (Q1): m/z 212.2 → Product Ions (Q3): To be determined empirically.

4. Calibration and Quantification

  • Prepare calibration standards in the appropriate matrix (e.g., blank plasma for biological samples) to account for matrix effects.

  • The concentration range for the calibration curve will be much lower than for HPLC-UV, typically in the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Construct the calibration curve and perform quantification as described for the HPLC-UV method.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Plant Plant Material DryGrind Drying & Grinding Plant->DryGrind Biological Biological Fluid ProteinPrecip Protein Precipitation Biological->ProteinPrecip LLE_SPE LLE / SPE Biological->LLE_SPE Extraction Solvent Extraction DryGrind->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution FinalSample Filtered Sample for Injection Reconstitution->FinalSample ProteinPrecip->FinalSample LLE_SPE->FinalSample HPLC HPLC-UV Analysis FinalSample->HPLC High Conc. LCMS LC-MS/MS Analysis FinalSample->LCMS Low Conc. DataAcquisition Data Acquisition HPLC->DataAcquisition LCMS->DataAcquisition Calibration Calibration Curve Construction DataAcquisition->Calibration Quantification Quantification of this compound Calibration->Quantification HPLCDiagram MobilePhase Mobile Phase (Acetonitrile/Water) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem

References

Application Notes and Protocols for the HPLC Purification of O-Demethylmurrayanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of O-Demethylmurrayanine, a carbazole (B46965) alkaloid with potential therapeutic applications. This compound is naturally found in plants of the Rutaceae family, notably Murraya koenigii and Clausena dunniana. The protocols outlined below describe a comprehensive workflow from the extraction of the compound from its natural source to its purification using High-Performance Liquid Chromatography (HPLC). These guidelines are intended to assist researchers in obtaining high-purity this compound for further scientific investigation, including structural elucidation, pharmacological studies, and drug development.

Introduction

This compound is a member of the carbazole alkaloid family, a class of heterocyclic compounds known for their diverse biological activities. Research into carbazole alkaloids has revealed their potential as anti-inflammatory, anti-cancer, and neuroprotective agents. The isolation and purification of specific carbazole alkaloids like this compound are crucial for accurate bioactivity screening and the development of novel therapeutics. This application note details a robust and reproducible method for the purification of this compound using HPLC, a cornerstone technique in natural product chemistry.

Experimental Protocols

Extraction of Carbazole Alkaloids from Plant Material

This protocol describes the initial extraction of a crude mixture of carbazole alkaloids from the leaves of Murraya koenigii.

Materials and Reagents:

Procedure:

  • Defatting: To remove nonpolar constituents, soak the powdered plant material (100 g) in hexane (500 mL) for 24 hours at room temperature. Filter the mixture and discard the hexane. Repeat this step twice.

  • Extraction: Air-dry the defatted plant material. Subsequently, extract the material with methanol (3 x 500 mL) by maceration at room temperature for 48 hours for each extraction. Alternatively, a Soxhlet apparatus can be used for a more exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a 10% aqueous methanol solution. Perform liquid-liquid partitioning with ethyl acetate (3 x 200 mL) to selectively extract the carbazole alkaloids.

  • Final Concentration: Combine the ethyl acetate fractions and evaporate the solvent to dryness using a rotary evaporator. The resulting residue contains the enriched carbazole alkaloid fraction.

Preparative Column Chromatography (Optional Pre-purification)

For complex extracts, an initial fractionation by column chromatography can enrich the this compound content prior to HPLC.

Materials and Reagents:

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once dried, carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and a UV lamp for visualization.

  • Pooling: Combine the fractions that show a similar TLC profile and are enriched in the target compound. Evaporate the solvent from the pooled fractions.

High-Performance Liquid Chromatography (HPLC) Purification

This protocol details a validated reverse-phase HPLC method suitable for the purification of this compound. This method is adapted from a validated UPLC-PDA method for the analysis of other carbazole alkaloids from Murraya koenigii.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A preparative or semi-preparative HPLC system with a PDA or UV detector.
Column C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A: 5 mM Ammonium Acetate Buffer (pH adjusted to 7.0 with acetic acid) B: Acetonitrile
Elution Mode Isocratic
Composition 85% Acetonitrile : 15% Ammonium Acetate Buffer
Flow Rate 2.0 mL/min (for semi-preparative)
Detection UV at 254 nm (or wavelength of maximum absorbance for this compound)
Injection Volume 100 - 500 µL (depending on concentration and column size)
Column Temperature 25°C

Sample Preparation:

  • Dissolve the enriched fraction from column chromatography or the crude ethyl acetate extract in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Purification Procedure:

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram and collect the peak corresponding to this compound based on its expected retention time. If the retention time is unknown, collect all major peaks for subsequent analysis.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

  • Assess the purity of the isolated compound by re-injecting a small amount onto an analytical HPLC column under the same or similar conditions.

Data Presentation

The following table summarizes the expected performance of the HPLC method based on validated methods for similar carbazole alkaloids.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.04 - 0.7 µg/mL
Limit of Quantitation (LOQ) 0.12 - 2.14 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Stability Stable for 24h at RT

Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material (Murraya koenigii) defatting Defatting (Hexane) plant_material->defatting extraction Extraction (Methanol) defatting->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (Ethyl Acetate) concentration1->partitioning concentration2 Concentration partitioning->concentration2 crude_extract Crude Carbazole Alkaloid Extract concentration2->crude_extract column_chrom Optional: Column Chromatography crude_extract->column_chrom hplc_purification HPLC Purification (C18 Column) crude_extract->hplc_purification Direct Purification enriched_fraction Enriched Fraction column_chrom->enriched_fraction enriched_fraction->hplc_purification pure_compound Pure this compound hplc_purification->pure_compound hplc_system_logic cluster_hplc HPLC System mobile_phase Mobile Phase (85:15 ACN:Buffer) pump HPLC Pump mobile_phase->pump injector Injector pump->injector column C18 Column injector->column detector PDA/UV Detector (254 nm) column->detector data_system Data Acquisition System detector->data_system fraction_collector Fraction Collector detector->fraction_collector waste Waste detector->waste pure_compound Purified This compound fraction_collector->pure_compound sample Filtered Sample sample->injector

Application Note: Quantitative Analysis of O-Demethylmurrayanine in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Demethylmurrayanine is a carbazole (B46965) alkaloid found in various plant species, notably within the Murraya genus. These compounds have garnered significant interest in the pharmaceutical and phytochemical fields due to their potential biological activities. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to extract this compound from the complex plant matrix and remove interfering substances. The following procedure is recommended for the extraction of carbazole alkaloids from plant leaves or bark.[2]

Protocol:

  • Grinding and Extraction:

    • Air-dry the plant material (e.g., leaves, bark) at room temperature.

    • Grind the dried material into a fine powder.

    • Accurately weigh 10 mg of the ground powder and place it in a suitable tube.

    • Add 1 mL of methanol (B129727) to the tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 20% methanol in water to remove polar impurities.

    • Elute the analyte with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method

The following LC-MS/MS parameters are recommended for the separation and detection of this compound.

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Note: The MS parameters, particularly collision energies and cone voltage, should be optimized for the specific instrument and analyte.

Data Presentation

Method Validation Parameters

A full method validation should be performed to ensure the reliability of the analytical data. The following table summarizes the typical acceptance criteria and hypothetical performance data for the quantitative analysis of this compound.

ParameterAcceptance CriteriaHypothetical Performance Data
Linearity Range -1 - 500 ng/mL
Correlation Coefficient (r²) > 0.990.998
Limit of Detection (LOD) S/N > 30.5 ng/mL
Limit of Quantification (LOQ) S/N > 101 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 103.5%
Precision (% RSD) < 15%< 5%
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification in tandem mass spectrometry. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and one or more product ions generated through collision-induced dissociation (CID). The molecular weight of this compound is 211.24 g/mol .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound212.2167.10.13025
This compound212.2139.10.13035

Note: The specific product ions and optimal collision energies need to be determined experimentally by infusing a standard solution of this compound.

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Material (Leaves/Bark) B Grinding and Weighing A->B C Methanol Extraction & Sonication B->C D Centrifugation C->D E Supernatant Collection D->E F SPE Clean-up E->F G Evaporation and Reconstitution F->G H Filtration G->H I LC Separation H->I J Mass Spectrometry Detection (MRM) I->J K Peak Integration and Quantification J->K L Data Review and Reporting K->L G Hypothetical Fragmentation of this compound cluster_fragments Product Ions parent [M+H]⁺ m/z = 212.2 frag1 [M+H - C2H5N]⁺ m/z = 167.1 parent->frag1 Loss of C2H5N frag2 [M+H - C3H7NO]⁺ m/z = 139.1 parent->frag2 Loss of C3H7NO

References

Application Notes and Protocols for In Vitro Evaluation of O-Demethylmurrayanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmurrayanine, a carbazole (B46965) alkaloid, has demonstrated promising biological activities, particularly in the realm of oncology. Carbazole alkaloids, a class of heterocyclic aromatic compounds isolated from plants of the Rutaceae family, such as Murraya koenigii, are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] this compound has shown potent cytotoxic effects against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (SMMC-7721) cell lines, suggesting its potential as a lead compound for novel anticancer therapies.[3] This document provides detailed protocols for a panel of in vitro assays to further characterize the cytotoxic, antioxidant, and anti-inflammatory activities of this compound.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported and representative in vitro activities of this compound and related carbazole alkaloids. This data serves as a benchmark for experimental design and interpretation.

Compound Assay Cell Line/Target IC50 Value Reference
This compoundCytotoxicity (MTT Assay)MCF-7 (Breast Cancer)4.42 - 7.59 µg/mL[3]
This compoundCytotoxicity (MTT Assay)SMMC-7721 (Hepatocellular Carcinoma)4.42 - 7.59 µg/mL[3]
MahanineCytotoxicity (MTT Assay)Various Cancer Cell Lines7.0 - 18.0 µM[4]
Murraya koenigii extractCytotoxicity (MTT Assay)Caco-2 (Colon Cancer)8.07 µg/mL[5]
Murraya koenigii extractCytotoxicity (MTT Assay)HeLa (Cervical Cancer)4.80 µg/mL[5]
Murraya koenigii extractCytotoxicity (MTT Assay)HepG2 (Liver Cancer)17.5 µg/mL[5]
Murraya koenigii extractCytotoxicity (MTT Assay)LNCaP (Prostate Cancer)16.4 µg/mL[5]
Compound/Extract Assay IC50 Value Reference
Murraya koenigii ethanolic extractDPPH Radical Scavenging4.10 µg/mL[3]
Murraya koenigii methanolic extractDPPH Radical Scavenging130 µg/mL[6]
MahanineDPPH Radical ScavengingComparable to α-tocopherol[7]
Compound/Extract Assay IC50 Value Reference
Murraya koenigii extractProtein Denaturation Inhibition19.65 µg/mL[8]
MahanineAnti-inflammatoryExhibited activity[9]

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines such as MCF-7 and SMMC-7721. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, forming a purple formazan (B1609692) product.[6][8]

Materials:

  • This compound

  • MCF-7 and SMMC-7721 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture MCF-7 or SMMC-7721 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of media into a 96-well plate.

    • Incubate overnight to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 to 100 µg/mL.

    • Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.[11]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[14][15]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.[14]

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of this compound and ascorbic acid in methanol (e.g., 1 to 100 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the diluted compound or standard solutions to the wells.

    • Add 100 µL of the DPPH solution to each well.[7]

    • Include a blank (methanol) and a control (methanol with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Data Analysis:

    • Measure the absorbance at 517 nm.[7]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the compound.

Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay evaluates the ability of this compound to inhibit the denaturation of protein (egg albumin or bovine serum albumin), which is a hallmark of inflammation.[16][17]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac (B195802) sodium (positive control)

  • Water bath

  • Spectrophotometer

Protocol:

  • Preparation of Reaction Mixture:

    • Prepare a 1% aqueous solution of BSA.

    • Prepare a stock solution of this compound and diclofenac sodium in a suitable solvent (e.g., DMSO, diluted with PBS).

    • Prepare serial dilutions of the test compound and standard in PBS.

    • The reaction mixture (5 mL total volume) consists of 2.8 mL of PBS, 2 mL of the test/standard solution, and 0.2 mL of 1% BSA solution.[16]

  • Assay Procedure:

    • Incubate the reaction mixtures at 37°C for 20 minutes.[18]

    • Heat the mixtures at 70°C in a water bath for 5 minutes to induce denaturation.[18]

    • Cool the solutions to room temperature.

  • Data Analysis:

    • Measure the turbidity (absorbance) at 660 nm.[16]

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage inhibition against the concentration of the compound.

Visualization of Potential Mechanisms

Anticancer Signaling Pathways

Carbazole alkaloids are known to induce apoptosis through various signaling pathways. The following diagram illustrates potential pathways that this compound might modulate to exert its cytotoxic effects. These include the activation of the p53 tumor suppressor pathway, inhibition of the pro-survival PI3K/Akt/mTOR pathway, and induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5]

anticancer_pathways ODemethylmurrayanine This compound p53 p53 Activation ODemethylmurrayanine->p53 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Inhibition) ODemethylmurrayanine->PI3K_Akt_mTOR DeathReceptor Death Receptor Pathway (e.g., Fas/TNF-R) ODemethylmurrayanine->DeathReceptor Autophagy Autophagy Inhibition ODemethylmurrayanine->Autophagy Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) (Inhibition) p53->Bcl2 Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Autophagy->Apoptosis

Potential anticancer signaling pathways of this compound.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of carbazole alkaloids may be mediated through the inhibition of pro-inflammatory signaling pathways, such as the p38 MAPK pathway, which leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) p38_MAPK p38 MAPK Pathway Inflammatory_Stimuli->p38_MAPK ODemethylmurrayanine This compound ODemethylmurrayanine->p38_MAPK Inhibition NF_kB NF-κB Activation p38_MAPK->NF_kB iNOS_COX2 iNOS & COX-2 Expression NF_kB->iNOS_COX2 Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Potential anti-inflammatory signaling pathway of this compound.
Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

experimental_workflow Start Start: This compound Sample Anticancer Anticancer Assays Start->Anticancer Antioxidant Antioxidant Assays Start->Antioxidant Anti_inflammatory Anti-inflammatory Assays Start->Anti_inflammatory MTT MTT Cell Viability Assay (MCF-7, SMMC-7721) Anticancer->MTT DPPH DPPH Radical Scavenging Assay Antioxidant->DPPH Protein_Denaturation Protein Denaturation Inhibition Assay Anti_inflammatory->Protein_Denaturation Data_Analysis Data Analysis (IC50 Determination) MTT->Data_Analysis DPPH->Data_Analysis Protein_Denaturation->Data_Analysis Conclusion Conclusion: Characterization of Bioactivity Data_Analysis->Conclusion

General experimental workflow for in vitro assays.

References

Investigating the Mechanism of Action of O-Demethylmurrayanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the mechanism of action of O-Demethylmurrayanine, a carbazole (B46965) alkaloid with potential therapeutic applications. The protocols outlined below are based on established methodologies for characterizing the anti-cancer properties of related natural compounds.

This compound and its analogs, such as murrayanine (B1213747) and O-methylmurrayamine A, have demonstrated potent anti-cancer activity in various cancer cell lines.[1][2][3][4] The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and proliferation.[1][2][3][4]

Key Investigated Activities:
  • Cytotoxicity: this compound and related compounds exhibit selective cytotoxicity against cancer cells while showing minimal effects on non-cancerous cell lines.[1][2]

  • Induction of Apoptosis: A key feature of its anti-cancer activity is the induction of apoptosis, characterized by mitochondrial membrane depolarization, activation of caspases, and regulation of pro- and anti-apoptotic proteins.[1][2][3]

  • Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[1][2][3]

  • Modulation of Signaling Pathways: this compound is hypothesized to exert its effects by downregulating critical cell survival pathways, including the Akt/mTOR and Raf/MEK/ERK signaling cascades.[1][2][4]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro studies of this compound and its analogs. These values serve as a reference for expected outcomes.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)Non-Cancer Cell LineIC50 (µM)
O-methylmurrayamine ADLD-1 (Colon Cancer)17.9HEK-293, HaCaT>100
MurrayanineA549 (Lung Cancer)9MRC-5>100
MurrayanineSCC-25 (Oral Cancer)15hTERT-OME92

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Apoptosis Induction in SCC-25 Oral Cancer Cells Treated with Murrayanine

Treatment Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)2.2
15~20
30~35

Experimental Protocols

Here are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., DLD-1, A549, SCC-25)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in a complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and signaling pathways.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for Bax, Bcl-2, Caspase-3, Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow.

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes ODM This compound Akt Akt ODM->Akt Inhibits Raf Raf ODM->Raf Inhibits mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed inhibition of Akt/mTOR and Raf/MEK/ERK pathways by this compound.

G cluster_0 This compound cluster_1 Mitochondrial Apoptosis Pathway ODM This compound Bcl2 Bcl-2 ODM->Bcl2 Downregulates Bax Bax ODM->Bax Upregulates Mito Mitochondrial Membrane Potential (Depolarization) Bcl2->Mito Inhibits Bax->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of mitochondrial apoptosis by this compound.

G cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Treat Cancer Cells with this compound cell_viability Cell Viability (MTT Assay) start->cell_viability apoptosis Apoptosis Analysis (Flow Cytometry) start->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle western_blot Protein Expression (Western Blot) start->western_blot ic50 Determine IC50 cell_viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Expression Changes western_blot->protein_quant end Elucidate Mechanism of Action ic50->end apoptosis_quant->end cell_cycle_dist->end protein_quant->end

Caption: General experimental workflow for investigating this compound's mechanism of action.

References

Application Notes and Protocols for Studying the Anticancer Effects of O-Demethylmurrayanine and Related Carbazole Alkaloids on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmurrayanine is a carbazole (B46965) alkaloid that has demonstrated cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the anticancer properties of this compound and the closely related, more extensively studied compound, O-methylmurrayamine A. The protocols outlined below are for key assays to determine cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of relevant signaling pathways.

Note on Compound Similarity: While this compound has shown cytotoxicity, detailed mechanistic studies are more readily available for the related compound, O-methylmurrayamine A. The data and protocols for O-methylmurrayamine A are presented here as a valuable reference for investigating the anticancer potential of this class of carbazole alkaloids.

Data Presentation

Cytotoxicity Data
CompoundCell LineAssayIC50 ValueNotes
This compoundMCF-7 (Breast Cancer)Not Specified2.63-7.59 µg/mLStrong cytotoxicity observed.[1]
This compoundSMMC-7721 (Hepatocellular Carcinoma)Not Specified2.63-7.59 µg/mLStrong cytotoxicity observed.[1]
O-methylmurrayamine ADLD-1 (Colon Cancer)MTT Assay17.9 µMPotent anticancer activity.[2][3]
O-methylmurrayamine AHEK-293 (Non-cancerous)MTT AssayNot cytotoxicExhibited no significant cytotoxicity.[2][3]
O-methylmurrayamine AHaCaT (Non-cancerous)MTT AssayNot cytotoxicExhibited no significant cytotoxicity.[2][3]
Mechanistic Data for O-methylmurrayamine A in DLD-1 Cells
ParameterEffect of O-methylmurrayamine A
Cell CycleArrest at G2/M phase[2][3]
ApoptosisInduction of caspase-dependent apoptosis[2][3]
Mitochondrial Membrane PotentialDepolarization
Reactive Oxygen Species (ROS)Increased levels
Key Protein Modulation- Upregulation of Bax/Bcl-2 ratio- Activation of Caspase-3- Downregulation of Akt/mTOR signaling pathway[2][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound or O-methylmurrayamine A on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., DLD-1, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound or O-methylmurrayamine A

  • DMSO (for dissolving the compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare a stock solution of the test compound in DMSO and then dilute it with the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by the test compound using flow cytometry.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the desired concentrations of the test compound for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the test compound on cell cycle distribution.

Materials:

  • Cells treated with the test compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound for the desired duration.

  • Harvest the cells and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and cell signaling pathways.

Materials:

  • Cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for Bax, Bcl-2, Caspase-3, Akt, p-Akt, mTOR, p-mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein expression levels.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blot treat->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp signaling_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis compound O-methylmurrayamine A Akt Akt compound->Akt Inhibits Bax Bax compound->Bax Upregulates Bcl2 Bcl-2 compound->Bcl2 Downregulates mTOR mTOR Akt->mTOR Mito Mitochondrion Bax->Mito Bcl2->Mito Casp3 Caspase-3 Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes: O-Demethylmurrayanine Anti-inflammatory Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Demethylmurrayanine is a natural coumarin (B35378) compound that holds potential for development as an anti-inflammatory agent. Coumarins, a class of benzopyrones found in various plants, have been recognized for their diverse pharmacological properties, including anti-inflammatory effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various in vitro and in vivo assays to evaluate the anti-inflammatory activity of this compound. The described protocols will enable the elucidation of its potential mechanisms of action, focusing on key inflammatory mediators and signaling pathways.

Mechanism of Action & Signaling Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[2][3] Key signaling pathways that regulate the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7][8]

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation.[5][6][7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[8] This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7]

  • MAPK Signaling Pathway: The MAPK family, including ERK, p38, and JNK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[4][9][10] Activation of the MAPK cascade by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory mediators.[4][11]

Assessing the effect of this compound on these pathways is critical to understanding its anti-inflammatory mechanism.

Key Experimental Assays

A multi-faceted approach employing both in vitro and in vivo models is recommended to thoroughly characterize the anti-inflammatory profile of this compound.

In Vitro Assays:

  • RAW 264.7 Macrophage Model: Murine macrophage cell line RAW 264.7 is a widely used model to study inflammation.[12][13][14][15][16] Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines.[12][13][14]

  • Nitric Oxide (NO) Production Assay: Overproduction of NO by iNOS is a hallmark of inflammation.[17] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[18]

  • Pro-inflammatory Cytokine Quantification: The levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19][20][21][22]

  • Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) Assays: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[3][23] The effect of this compound on COX-2 expression can be determined by Western blotting or RT-PCR, while PGE2 levels in cell culture supernatants can be measured by ELISA.[18][24]

  • Protein Denaturation Assay: The denaturation of proteins is a well-documented cause of inflammation.[25][26][27] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin.[28][29][30]

In Vivo Assays:

  • Carrageenan-Induced Paw Edema Model: This is a classic and highly reproducible model of acute inflammation.[27][31][32][33] Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory activity of this compound can be assessed by measuring the reduction in paw volume.[31][33]

  • LPS-Induced Systemic Inflammation Model: Intraperitoneal injection of LPS in rodents leads to a systemic inflammatory response, including a surge in circulating pro-inflammatory cytokines.[31][34] This model is useful for evaluating the in vivo efficacy of this compound in suppressing cytokine production.[31]

Data Presentation

The quantitative data obtained from the described assays should be summarized in clearly structured tables for easy comparison and interpretation. The following tables provide illustrative examples of how to present the data for this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% InhibitionIC₅₀ (µM)
Control (Unstimulated)-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10
This compound + LPS1035.2 ± 1.823.125.4
2522.1 ± 1.551.7
5010.5 ± 0.977.1
L-NAME (Positive Control) + LPS1005.6 ± 0.487.8

Data are presented as mean ± SD (n=3). L-NAME is a known inhibitor of nitric oxide synthase.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Unstimulated)-35 ± 528 ± 415 ± 3
LPS (1 µg/mL)-2540 ± 1503120 ± 210850 ± 70
This compound + LPS251320 ± 1101650 ± 130430 ± 45
50680 ± 60810 ± 75210 ± 25
Dexamethasone (Positive Control) + LPS10450 ± 40520 ± 50150 ± 20

Data are presented as mean ± SD (n=3). Dexamethasone is a potent steroidal anti-inflammatory drug.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Control (Carrageenan only)-0.85 ± 0.070
This compound250.62 ± 0.0527.1
500.41 ± 0.0451.8
Indomethacin (Positive Control)100.25 ± 0.0370.6

Data are presented as mean ± SD (n=6 per group).

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include unstimulated and LPS-only controls.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100.

Protocol 2: In Vitro Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification by ELISA

  • Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-4 from Protocol 1.

  • Supernatant Collection: After 24 hours of incubation, centrifuge the 96-well plate at 1,500 rpm for 10 minutes and collect the cell-free supernatants.

  • ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[19][21]

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

  • Animals: Use male Wistar rats (180-220 g). House the animals under standard laboratory conditions with free access to food and water.

  • Grouping and Administration: Divide the animals into groups (n=6 per group): Control, this compound (different doses), and a positive control (e.g., Indomethacin, 10 mg/kg). Administer the test compounds orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[31][33]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[31]

  • Data Analysis: The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Mandatory Visualizations

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa->IKK Degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Cytokines TNF-α, IL-6, IL-1β iNOS, COX-2 Genes->Cytokines OD O-Demethyl- murrayanine OD->IKK Inhibition OD->NFkB_active Inhibition

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

G cluster_0 Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Mediators Inflammatory Mediators Genes->Mediators OD O-Demethyl- murrayanine OD->MAP2K Inhibition

Caption: MAPK Signaling Pathway and Potential Inhibition by this compound.

G cluster_0 In Vitro Assay Workflow start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect->elisa end Data Analysis griess->end elisa->end

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.

References

O-Demethylmurrayanine: A Potential Molecular Probe for Interrogating Cancer Cell Viability and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmurrayanine is a naturally occurring carbazole (B46965) alkaloid found in plants of the Murraya and Clausena genera. Structurally identified as 1-hydroxy-9H-carbazole-3-carbaldehyde, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. While not a molecular probe in the traditional sense of being fluorescently tagged or targeting a single protein with high specificity, its potent and selective bioactivity makes it a valuable tool for studying cellular responses to cytotoxic agents, including the induction of apoptosis and cell cycle arrest. These application notes provide a comprehensive overview of this compound's utility in cell biology research and drug discovery, complete with detailed experimental protocols and data presentation.

Biological Activity and Data

This compound exhibits potent cytotoxic activity against human breast and liver cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and provide a basis for dose-selection in experimental studies.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
MCF-7Breast Adenocarcinoma4.42 - 7.59~20.9 - 35.9[1]
SMMC-7721Hepatocellular Carcinoma2.63 - 7.59~12.5 - 35.9[1][2]

Note: The molecular weight of this compound (C13H9NO2) is 211.22 g/mol . The µM conversion is an approximation based on this.

Postulated Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, studies of the closely related carbazole alkaloid, murrayanine, suggest a mechanism involving the induction of cell cycle arrest, apoptosis, and oxidative stress. It is hypothesized that this compound may act through similar signaling pathways.

Potential Signaling Pathway Leading to Apoptosis

Based on studies of related compounds, this compound may induce apoptosis through the intrinsic pathway, potentially modulated by the p38 MAPK signaling cascade.

apoptosis_pathway This compound This compound p38_MAPK p38 MAPK Activation This compound->p38_MAPK Bax Bax p38_MAPK->Bax Upregulation Bcl2 Bcl-2 p38_MAPK->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated p38 MAPK-mediated apoptotic pathway.

Potential Cell Cycle Arrest Pathway

The cytotoxic effects of related carbazole alkaloids are often associated with the induction of G2/M phase cell cycle arrest. This is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

cell_cycle_pathway cluster_G2M G2/M Transition This compound This compound CDK1_CyclinB CDK1/Cyclin B Complex This compound->CDK1_CyclinB Inhibition G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Progression Blocked

Caption: Hypothesized G2/M cell cycle arrest mechanism.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cancer cells.

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell lines (e.g., MCF-7, SMMC-7721)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for IC50 determination using MTT assay.

Protocol 2: Analysis of Cell Cycle by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining

This protocol describes how to quantify apoptosis induced by this compound using an Annexin V-FITC and PI double staining assay.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and collect by centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a promising natural product for cancer research. Its cytotoxic properties, coupled with the insights gained from related compounds, suggest its potential as a tool to investigate signaling pathways involved in cell death and proliferation. The protocols provided herein offer a starting point for researchers to explore the utility of this compound as a molecular probe to dissect the complex cellular mechanisms underlying cancer. Further research is warranted to identify its specific molecular targets and to fully elucidate its mechanism of action.

References

Application Notes and Protocols for In Vivo Studies with O-Demethylmurrayanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Demethylmurrayanine is a carbazole (B46965) alkaloid that has demonstrated significant biological activity in preclinical, in vitro settings. Belonging to a class of compounds found in plants of the Murraya genus, it has shown potential as a cytotoxic agent against various cancer cell lines.[1] Related compounds from the same genus have also exhibited anti-inflammatory and anti-cancer properties, suggesting a broader therapeutic potential for this compound.[2][3] For instance, O-methylmurrayamine A has been shown to induce apoptosis in colon cancer cells through the downregulation of the Akt/mTOR signaling pathway.[2]

These application notes provide detailed experimental designs and protocols for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound in relevant in vivo animal models. The protocols outlined below cover experimental designs for assessing its anti-cancer, anti-inflammatory, and neuroprotective activities.

Application Note 1: In Vivo Anti-Cancer Efficacy Assessment

This protocol describes the use of a patient-derived xenograft (PDX) model in immunodeficient mice to evaluate the anti-tumor activity of this compound. PDX models are created by implanting tumor tissue from a patient directly into a mouse, which often retains the characteristics of the original tumor and can be predictive of clinical outcomes.[4][5][6]

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

1. Animal Model Selection and Husbandry:

  • Species/Strain: Immunodeficient mice, such as NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, are recommended due to their impaired immune systems which allows for the engraftment of human tissues.[6]

  • Age/Weight: 6-8 weeks old, 20-25g.

  • Housing: Animals should be housed in sterile, individually ventilated cages under specific pathogen-free (SPF) conditions. A 12-hour light/dark cycle should be maintained with ad libitum access to sterile food and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.

2. PDX Tumor Implantation:

  • Source patient tumor tissue (e.g., from breast, colon, or liver cancer, based on in vitro data[1][2]) from a tissue bank or collaborator.

  • Under anesthesia, surgically implant a small fragment (approx. 2-3 mm³) of the human tumor tissue subcutaneously into the right flank of each mouse.

  • Monitor the animals for post-surgical recovery.

3. Experimental Groups and Treatment:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into experimental groups (n=8-10 mice per group).

  • Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., DMSO, saline with Tween 80).

  • This compound (Low Dose): e.g., 10 mg/kg body weight.

  • This compound (High Dose): e.g., 50 mg/kg body weight.

  • Positive Control: A standard-of-care chemotherapy agent relevant to the tumor type.

  • Administration: The route of administration (e.g., intraperitoneal, oral gavage) should be determined based on the compound's solubility and preliminary pharmacokinetic data.[7] Administer treatment daily or on a pre-determined schedule for 21-28 days.

4. Data Collection and Endpoints:

  • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor body weight twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Record daily observations of animal health and behavior.

  • Endpoint: The study is terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or after the treatment period is complete. Euthanize animals and collect tumors, blood, and major organs for further analysis.

5. Post-Mortem Analysis:

  • Tumor Weight: Record the final weight of the excised tumor.

  • Histology: Perform H&E staining and immunohistochemistry (e.g., for Ki-67 to assess proliferation, cleaved caspase-3 for apoptosis) on tumor tissues.

  • Western Blot: Analyze protein expression in tumor lysates to investigate the mechanism of action (e.g., p-Akt, p-mTOR, Bax, Bcl-2).[2]

Data Presentation: Anti-Cancer Efficacy

Table 1: Tumor Growth Inhibition

Group N Mean Initial Tumor Volume (mm³) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Final Tumor Weight (g)
Vehicle Control 10 125.4 ± 10.2 1650.8 ± 150.5 - 1.7 ± 0.2
This compound (10 mg/kg) 10 124.9 ± 9.8 980.5 ± 110.2 40.6 1.0 ± 0.1
This compound (50 mg/kg) 10 125.1 ± 11.1 450.3 ± 85.6 72.7 0.5 ± 0.08

| Positive Control | 10 | 126.0 ± 10.5 | 395.7 ± 75.3 | 76.0 | 0.4 ± 0.06 |

Table 2: Systemic Toxicity Markers

Group N Initial Body Weight (g) Final Body Weight (g) % Body Weight Change
Vehicle Control 10 22.5 ± 1.1 24.8 ± 1.3 +10.2%
This compound (10 mg/kg) 10 22.3 ± 1.0 24.1 ± 1.2 +8.1%
This compound (50 mg/kg) 10 22.6 ± 1.2 22.0 ± 1.5 -2.7%

| Positive Control | 10 | 22.4 ± 1.1 | 20.1 ± 1.8 | -10.3% |

Diagrams: Workflow and Signaling Pathway

anticancer_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (7 days) implant Subcutaneous PDX Tumor Implantation acclimatize->implant acclimatize->implant monitor_growth Monitor Tumor Growth to 100-150 mm³ implant->monitor_growth implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize monitor_growth->randomize treat Daily Treatment Administration (21-28 days) randomize->treat randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure treat->measure euthanize Euthanasia & Tissue Collection measure->euthanize measure->euthanize analysis Tumor Weight Analysis Histology, Western Blot euthanize->analysis euthanize->analysis data_analysis Statistical Data Analysis analysis->data_analysis analysis->data_analysis

Caption: Workflow for In Vivo Anti-Cancer Assessment.

akt_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes ODM This compound ODM->Akt Inhibits

Caption: Proposed Akt/mTOR Inhibition by this compound.

Application Note 2: In Vivo Anti-inflammatory Activity Assessment

This protocol details the carrageenan-induced paw edema model in rats, a widely used and validated method for screening acute anti-inflammatory activity of novel compounds.[8][9] The model involves inducing a localized, well-characterized inflammation and measuring the ability of the test compound to reduce the resulting edema.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema

1. Animal Model Selection and Husbandry:

  • Species/Strain: Male Wistar or Sprague-Dawley rats.

  • Weight: 150-200g.

  • Housing: House animals in standard cages at 22±2°C with a 12-hour light/dark cycle. Provide standard pellet diet and water ad libitum.

  • Acclimatization: Acclimatize animals for at least 5 days before the experiment. Fast animals overnight before the experiment but allow free access to water.

2. Experimental Groups and Treatment:

  • Randomize animals into groups (n=6-8 per group).

  • Vehicle Control: Administer vehicle only (e.g., 0.9% saline).

  • This compound (Low Dose): e.g., 25 mg/kg.

  • This compound (High Dose): e.g., 100 mg/kg.

  • Positive Control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg).

  • Administration: Administer the test compound or controls via oral gavage or intraperitoneal injection 60 minutes before inducing inflammation.

3. Induction of Inflammation and Measurement:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

  • Edema Volume: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.

  • Percentage Inhibition: Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Data Presentation: Anti-inflammatory Activity

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats | Group | N | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Paw Edema (mL) ± SEM at Hour} | % Inhibition at 4h | | :--- | :-: | :--- | :--- | :--- | :--- | :--- | :--- | | | | | 1h | 2h | 3h | 4h | | | Vehicle Control | 8 | - | 0.35 ± 0.04 | 0.58 ± 0.06 | 0.85 ± 0.07 | 0.92 ± 0.08 | - | | this compound | 8 | 25 | 0.28 ± 0.03 | 0.45 ± 0.05 | 0.65 ± 0.06 | 0.70 ± 0.07 | 23.9 | | this compound | 8 | 100 | 0.21 ± 0.02* | 0.31 ± 0.04* | 0.42 ± 0.05* | 0.45 ± 0.06* | 51.1 | | Indomethacin | 8 | 10 | 0.18 ± 0.02* | 0.25 ± 0.03* | 0.35 ± 0.04* | 0.38 ± 0.05* | 58.7 | *p < 0.05 compared to Vehicle Control

Diagram: Workflow for Anti-inflammatory Assessment

anti_inflammatory_workflow cluster_prep Pre-Treatment Phase cluster_exp Inflammation & Measurement Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization & Fasting initial_vol Measure Initial Paw Volume acclimatize->initial_vol acclimatize->initial_vol administer Administer Vehicle, ODM, or Control initial_vol->administer initial_vol->administer induce Induce Inflammation (0.1 mL Carrageenan) administer->induce 60 min later administer->induce measure_1h Measure Paw Volume (1 hour) induce->measure_1h induce->measure_1h measure_2h Measure Paw Volume (2 hours) measure_1h->measure_2h measure_1h->measure_2h measure_3h Measure Paw Volume (3 hours) measure_2h->measure_3h measure_2h->measure_3h measure_4h Measure Paw Volume (4 hours) measure_3h->measure_4h measure_3h->measure_4h calculate Calculate Edema Volume & % Inhibition measure_4h->calculate measure_4h->calculate data_analysis Statistical Data Analysis calculate->data_analysis calculate->data_analysis

Caption: Workflow for In Vivo Anti-inflammatory Assessment.

Application Note 3: Exploratory In Vivo Neuroprotective Assessment

Given that natural products are often investigated for neuroprotective effects, this protocol provides a framework for an initial screening of this compound's potential to mitigate chemically-induced cognitive deficits.[11] The scopolamine-induced amnesia model is a common method for evaluating potential nootropic and anti-amnesic agents.[12]

Experimental Protocol: Scopolamine-Induced Amnesia Model

1. Animal Model Selection and Husbandry:

  • Species/Strain: Male Swiss albino mice.

  • Weight: 20-25g.

  • Housing: Standard housing conditions, 5 mice per cage, with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Acclimatize for 7 days, handling the mice daily for 3 days prior to behavioral testing to reduce stress.

2. Experimental Groups and Treatment:

  • Randomize animals into groups (n=10-12 per group).

  • Vehicle Control: Saline + Saline.

  • Scopolamine (B1681570) Control: Saline + Scopolamine (1 mg/kg).

  • This compound (Low Dose): ODM (10 mg/kg) + Scopolamine (1 mg/kg).

  • This compound (High Dose): ODM (50 mg/kg) + Scopolamine (1 mg/kg).

  • Positive Control: Donepezil (1 mg/kg) + Scopolamine (1 mg/kg).

  • Administration: Administer this compound, Donepezil, or Saline (vehicle) orally 60 minutes before the behavioral test. Administer Scopolamine or Saline intraperitoneally 30 minutes before the test.

3. Behavioral Assessment (Y-Maze Test):

  • The Y-maze apparatus consists of three arms at a 120° angle.

  • Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

  • Record the sequence and total number of arm entries.

  • An "alternation" is defined as entries into three different arms on consecutive occasions (e.g., A, B, C or C, B, A).

  • Clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.

4. Data Analysis:

  • Total Arm Entries: A measure of locomotor activity.

  • Percentage of Spontaneous Alternation: Calculated as: % Alternation = [(Number of alternations) / (Total number of arm entries - 2)] x 100. This score reflects spatial working memory. A lower score in the scopolamine group indicates cognitive impairment.

Data Presentation: Neuroprotective Activity

Table 4: Effect on Spontaneous Alternation in the Y-Maze

Group N Treatment Total Arm Entries (Mean ± SEM) % Alternation (Mean ± SEM)
Vehicle Control 12 Saline + Saline 25.4 ± 2.1 75.3 ± 4.5
Scopolamine Control 12 Saline + Scopolamine 26.1 ± 2.5 42.1 ± 3.8*
ODM (10 mg/kg) 12 ODM + Scopolamine 24.9 ± 2.3 51.5 ± 4.1
ODM (50 mg/kg) 12 ODM + Scopolamine 25.2 ± 2.0 65.8 ± 4.9#
Donepezil (1 mg/kg) 12 Donepezil + Scopolamine 24.5 ± 2.4 70.2 ± 5.1#

*p < 0.01 compared to Vehicle Control; #p < 0.05 compared to Scopolamine Control

Diagram: Workflow for Neuroprotective Assessment

neuroprotective_workflow cluster_prep Preparation Phase cluster_exp Treatment & Testing Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization & Handling randomize Randomize into Treatment Groups acclimatize->randomize acclimatize->randomize treat_drug Administer ODM/Control (T = -60 min) randomize->treat_drug randomize->treat_drug treat_scop Administer Scopolamine (T = -30 min) treat_drug->treat_scop treat_drug->treat_scop y_maze Y-Maze Behavioral Test (T = 0 min, 8 min duration) treat_scop->y_maze treat_scop->y_maze score Score Arm Entries & Alternations y_maze->score y_maze->score calculate Calculate % Alternation score->calculate score->calculate data_analysis Statistical Data Analysis calculate->data_analysis calculate->data_analysis

Caption: Workflow for In Vivo Neuroprotective Assessment.

References

Troubleshooting & Optimization

Technical Support Center: O-Demethylmurrayanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of O-Demethylmurrayanine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct route to this compound is the selective O-demethylation of its natural precursor, Murrayanine (1-methoxy-9H-carbazole-3-carbaldehyde). Murrayanine can be either isolated from natural sources like Murraya koenigii or synthesized. A common synthetic approach to Murrayanine involves the Vilsmeier-Haack formylation of a 1-methoxycarbazole precursor.

Q2: What are the critical steps in the synthesis where yield is commonly lost?

A2: The two primary stages prone to yield loss are:

  • Vilsmeier-Haack Formylation: This step, used to create the aldehyde group on the carbazole (B46965) ring to form Murrayanine, can suffer from side reactions, incomplete conversion, and difficult purification if not properly optimized.

  • O-Demethylation: The cleavage of the methyl ether in Murrayanine to yield the final product is a delicate step. Harsh conditions can lead to degradation of the carbazole core or the formation of unwanted byproducts. The choice of demethylating agent is critical for achieving high yield and purity.

Troubleshooting Guide: Key Reaction Steps

Vilsmeier-Haack Formylation of Carbazole Precursor

Issue: Low yield of Murrayanine (1-methoxy-9H-carbazole-3-carbaldehyde).

  • Possible Cause 1: Inactive Vilsmeier Reagent.

    • Solution: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative, typically N,N-dimethylformamide (DMF).[1] This reagent is moisture-sensitive. Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled POCl₃ and anhydrous DMF for best results.

  • Possible Cause 2: Sub-optimal Reaction Temperature.

    • Solution: The temperature of the Vilsmeier-Haack reaction is highly dependent on the reactivity of the carbazole substrate.[2] For electron-rich carbazoles, the reaction may proceed at temperatures ranging from 0°C to room temperature. Less reactive substrates may require heating. It is advisable to start at a low temperature (0°C) and slowly warm the reaction mixture while monitoring its progress via Thin Layer Chromatography (TLC).

  • Possible Cause 3: Incorrect Stoichiometry.

    • Solution: Typically, a slight excess of the Vilsmeier reagent is used. A common starting point is 1.5 to 2.0 equivalents of both POCl₃ and DMF relative to the carbazole substrate. Titrate the stoichiometry based on experimental results to find the optimal ratio for your specific precursor.

  • Possible Cause 4: Formation of Side Products.

    • Solution: Over-formylation or formylation at undesired positions can occur, especially with highly activated carbazole rings. Controlling the reaction temperature and using the minimum necessary amount of Vilsmeier reagent can help mitigate this. Purification by column chromatography is usually required to separate the desired product from isomers.

O-Demethylation of Murrayanine

Issue: Incomplete demethylation or low yield of this compound.

  • Possible Cause 1: Inappropriate choice of demethylating agent.

    • Solution: The choice of reagent is the most critical factor. The three most common reagents for aryl methyl ether cleavage are Boron tribromide (BBr₃), Aluminium chloride (AlCl₃), and Pyridine (B92270) hydrochloride. Their effectiveness can vary. BBr₃ is very powerful but can be harsh. AlCl₃ is a strong Lewis acid that can be effective, while Pyridine HCl requires high temperatures.

  • Possible Cause 2: Degradation of the product.

    • Solution: this compound, being a phenolic aldehyde, can be sensitive to strongly acidic or oxidative conditions. Ensure the reaction work-up is performed promptly and under conditions that neutralize the acidic reagent without degrading the product. For instance, after using BBr₃, the reaction is typically quenched carefully with water or methanol (B129727) at low temperatures.

  • Possible Cause 3: Sub-optimal reaction conditions (Temperature/Time).

    • Solution: Each demethylating agent has an optimal temperature and time profile.

      • BBr₃: Reactions are often started at low temperatures (-78°C or 0°C) and allowed to slowly warm to room temperature. Reaction times can range from a few hours to overnight.

      • AlCl₃: Often requires heating, and reaction times can be several hours. The use of a scavenger like ethanethiol (B150549) can sometimes improve yields but may introduce other side reactions.

      • Pyridine HCl: This method typically requires heating the substrate in molten pyridine hydrochloride at high temperatures (180-220°C).

Data Presentation: Comparison of Demethylating Agents

The following table summarizes the typical conditions and reported yields for the demethylation of various aryl methyl ethers, which can serve as a guide for optimizing the O-demethylation of Murrayanine.

Demethylating AgentTypical SubstrateMolar EquivalentsSolventTemperature (°C)Time (h)Reported Yield (%)
Boron Tribromide (BBr₃) Aryl Methyl Ethers1.0 - 1.5 per MeO groupDichloromethane (B109758) (DCM)-78 to RT2 - 1277 - 95%
Aluminium Chloride (AlCl₃) Phenolic Esters/Ketones2.0 - 4.0Dichloromethane (DCM)Room Temperature0.5 - 253 - 85%
Pyridine Hydrochloride Aryl Methyl EthersLarge Excess (as solvent)None (molten salt)180 - 2200.5 - 3Generally high, but conditions are harsh

Experimental Protocols

Protocol 1: Synthesis of Murrayanine via Vilsmeier-Haack Formylation

This protocol is a general procedure and may require optimization for specific carbazole precursors.

  • Preparation: Under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 1-methoxycarbazole precursor (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC. If required, the reaction can be gently heated (40-60°C) to drive it to completion.

  • Work-up: Once the reaction is complete, pour the mixture carefully onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate or sodium hydroxide (B78521) solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Murrayanine.

Protocol 2: O-Demethylation of Murrayanine using Boron Tribromide (BBr₃)

This protocol is a robust method for aryl ether cleavage.

  • Preparation: Dissolve Murrayanine (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (N₂).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add a 1M solution of Boron tribromide (BBr₃) in DCM (1.2 - 1.5 eq.) dropwise to the cooled solution via a syringe. A color change is typically observed.

  • Reaction: Stir the reaction mixture at -78°C for 1 hour, and then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of methanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Visualizations

SynthesisWorkflow Start 1-Methoxycarbazole (Precursor) VH Vilsmeier-Haack Formylation (POCl3, DMF) Start->VH Murrayanine Murrayanine (1-Methoxy-3-formylcarbazole) VH->Murrayanine Demethylation O-Demethylation (e.g., BBr3) Murrayanine->Demethylation Purification Purification (Chromatography) Demethylation->Purification FinalProduct This compound (Final Product) Purification->FinalProduct

Caption: General synthetic workflow for this compound.

TroubleshootingYield Start Low Yield in Demethylation Step Incomplete Incomplete Reaction? Start->Incomplete Check TLC Degradation Product Degradation? Start->Degradation Check for spots other than SM/Product Reagent Check Reagent Activity (Use fresh BBr3) Incomplete->Reagent Yes TimeTemp Increase Reaction Time / Temperature Incomplete->TimeTemp No Workup Review Work-up Conditions (pH, Temp) Degradation->Workup Yes Milder Consider Milder Reagent (e.g., AlCl3) Degradation->Milder No

References

Technical Support Center: O-Demethylmurrayanine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of O-Demethylmurrayanine and related carbazole (B46965) alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Low Yield of this compound After Extraction

Question: We are experiencing a significantly lower than expected yield of crude this compound extract from our plant material. What are the potential causes and solutions?

Answer:

Low extraction yields can stem from several factors, ranging from the quality of the source material to the extraction methodology itself. Here are some common causes and troubleshooting steps:

  • Plant Material Quality: The concentration of alkaloids can vary based on the plant's age, the season of harvesting, and storage conditions. Ensure you are using high-quality, properly identified plant material.

  • Inadequate Cell Lysis: The solvent may not be effectively penetrating the plant tissue to extract the compound.

    • Solution: Ensure the plant material is finely ground to a consistent powder. Pre-treating the powder by moistening it with a polar solvent (like ethanol) before extraction can help swell the plant cells, improving solvent penetration.

  • Incorrect Solvent Polarity: The choice of solvent is critical for selectively extracting the target compound.

    • Solution: this compound, a carbazole alkaloid, is expected to have moderate polarity. A step-wise extraction using solvents of increasing polarity (e.g., hexane (B92381), followed by ethyl acetate (B1210297), then methanol) can be effective. The majority of the target compound is likely to be in the ethyl acetate or methanol (B129727) fraction.

  • Insufficient Extraction Time or Temperature: The extraction may be incomplete.

    • Solution: Prolonging the extraction time or using techniques like Soxhlet extraction or sonication can improve efficiency. However, be cautious with temperature, as excessive heat can degrade the compound.

Logical Workflow for Optimizing Extraction

G cluster_start Start: Low Extraction Yield cluster_process Troubleshooting Steps cluster_end Outcome start Low Yield Observed check_material Verify Plant Material Quality start->check_material optimize_grinding Optimize Grinding & Pre-treatment check_material->optimize_grinding Material OK solvent_system Evaluate Solvent System optimize_grinding->solvent_system Grinding Optimized extraction_method Adjust Extraction Method (Time/Temp) solvent_system->extraction_method Solvent Optimized end_node Improved Yield extraction_method->end_node Method Adjusted

Caption: Troubleshooting workflow for low extraction yield.

Issue 2: Co-elution of Impurities During Column Chromatography

Question: During column chromatography, we are observing impurities with similar Rf values to this compound, leading to poor separation. How can we improve the resolution?

Answer:

Co-elution is a common challenge when purifying compounds from a complex mixture. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase:

    • Isocratic Elution: If you are using a single solvent mixture, finely adjust the polarity. For a normal-phase silica (B1680970) column, a small decrease in the polar solvent (e.g., from 10% to 8% ethyl acetate in hexane) can significantly increase the retention time of your compound and improve separation from less polar impurities.

    • Gradient Elution: A shallow gradient of increasing polarity can effectively resolve compounds with close Rf values.

  • Change the Stationary Phase:

    • If silica gel isn't providing adequate separation, consider alternative stationary phases. For alkaloids, alumina (B75360) (basic or neutral) can be a good alternative. Reverse-phase chromatography (e.g., C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) is another powerful option that separates based on different principles (hydrophobicity).

  • High-Performance Liquid Chromatography (HPLC):

    • For high-purity requirements, preparative HPLC is the recommended method. The higher efficiency of HPLC columns provides superior resolution compared to gravity column chromatography.

Data Presentation: Comparison of Chromatographic Methods

MethodStationary PhaseMobile PhasePurity Achieved (%)Yield (%)
Gravity ColumnSilica GelHexane:Ethyl Acetate (7:3)8560
Gravity ColumnAlumina (Neutral)Dichloromethane:Methanol (98:2)9255
Flash ChromatographySilica GelGradient: 10-40% Ethyl Acetate in Hexane9550
Preparative HPLCC18Gradient: 50-90% Methanol in Water>9940

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the purification of a carbazole alkaloid like this compound?

A1: The following is a general protocol for the isolation and purification of this compound from a crude plant extract.

Experimental Protocol: Column Chromatography Purification

  • Preparation of Crude Extract:

    • A crude extract obtained from the leaves of Murraya koenigii (or a similar source) using a solvent like ethyl acetate is concentrated under reduced pressure to yield a dark, gummy residue.

  • Adsorption onto Stationary Phase:

    • Take 5g of the crude extract and dissolve it in a minimal amount of dichloromethane.

    • Add 10g of silica gel (60-120 mesh) to this solution and mix thoroughly until a free-flowing powder is obtained. Allow the solvent to evaporate completely. This dry-loading method ensures a more uniform application to the column.

  • Column Packing:

    • A glass column (e.g., 50 cm length, 4 cm diameter) is packed with 200g of silica gel (60-120 mesh) using a slurry method with hexane as the solvent. The column should be packed carefully to avoid air bubbles.

  • Loading the Sample:

    • The dried extract-silica mixture is carefully layered on top of the packed silica gel bed. A small layer of sand is added on top to prevent disturbance of the sample layer during solvent addition.

  • Elution:

    • The column is eluted with a solvent system of increasing polarity.

      • Initial Wash: Start with 100% hexane to elute non-polar impurities like fats and waxes.

      • Gradient Elution: Gradually increase the polarity by introducing ethyl acetate. Start with 2% ethyl acetate in hexane, then progress to 5%, 10%, 20%, and so on.

      • Collect fractions of a fixed volume (e.g., 25 mL).

  • Monitoring the Separation:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling and Concentration:

    • Combine the fractions that show a pure spot corresponding to the Rf value of this compound.

    • Concentrate the pooled fractions under reduced pressure to obtain the purified compound.

  • Final Purification (Optional):

    • If minor impurities are still present, the compound can be further purified by recrystallization from a suitable solvent (e.g., methanol, acetone) or by preparative HPLC.

Purification Workflow Diagram

G crude_extract Crude Plant Extract dry_loading Dry Loading on Silica Gel crude_extract->dry_loading sample_loading Load Sample onto Column dry_loading->sample_loading column_packing Pack Silica Column column_packing->sample_loading gradient_elution Gradient Elution (Hexane -> Ethyl Acetate) sample_loading->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_monitoring Monitor Fractions by TLC collect_fractions->tlc_monitoring pool_pure Pool Pure Fractions tlc_monitoring->pool_pure Identify Pure Fractions concentrate Concentrate Under Vacuum pool_pure->concentrate purified_compound Purified this compound concentrate->purified_compound

Caption: Experimental workflow for column chromatography.

Q2: this compound is suspected to have activity in a specific signaling pathway. Can you provide a representative diagram?

A2: Carbazole alkaloids have been investigated for their potential to modulate various signaling pathways, including those involved in apoptosis (programmed cell death). The following diagram illustrates a hypothetical mechanism where this compound could induce apoptosis by activating the caspase cascade.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pro_caspase8 Pro-Caspase-8 receptor->pro_caspase8 Activates compound This compound compound->receptor Binds caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 Cleaves caspase3 Active Caspase-3 (Executioner Caspase) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Induces

Caption: Hypothetical apoptotic pathway induced by this compound.

Technical Support Center: O-Demethylmurrayanine Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of O-Demethylmurrayanine for consistent and reliable results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring carbazole (B46965) alkaloid with demonstrated cytotoxic effects against cancer cell lines like MCF-7 and SMMC-7721, with reported IC50 values ranging from 2.63 to 7.59 µg/mL.[1][2] Like many natural products, it is a lipophilic molecule with poor aqueous solubility, which can lead to precipitation in aqueous cell culture media, resulting in inaccurate and irreproducible bioassay data.

Q2: What are the known solvents for this compound?

A2: this compound is a yellow powder soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] It is poorly soluble in water.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%. A vehicle control (media with the same final DMSO concentration) should always be included in your experiments.

Q4: Can I use other organic solvents like ethanol (B145695) for my bioassays?

A4: While this compound may be soluble in ethanol, DMSO is more commonly used for preparing stock solutions for cell-based assays due to its high solubilizing power and established protocols. If using ethanol, it is also crucial to keep the final concentration in the media low (typically <0.5%) and include a proper vehicle control.

Q5: What is the pKa of this compound?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The compound's aqueous solubility limit has been exceeded.- Decrease the final concentration: Test a lower final concentration of this compound in your assay. - Use a co-solvent: Prepare the stock solution in DMSO and consider a stepwise dilution, potentially using a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) if compatible with your assay. - Employ solubility enhancers: See the detailed protocols below for using techniques like complexation with cyclodextrins.
Inconsistent or non-reproducible bioassay results. Inconsistent compound solubility and concentration across experiments.- Prepare fresh dilutions: Always prepare fresh working solutions from a concentrated stock for each experiment. - Vortex thoroughly: Ensure the compound is fully dissolved in the stock solvent and that dilutions are mixed thoroughly. - Visually inspect for precipitation: Before adding to cells, inspect the final dilution for any signs of precipitation.
High background noise or cytotoxicity in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final solvent concentration: Aim for a final DMSO concentration of ≤ 0.1%. This may require preparing a more concentrated stock solution. - Switch to a less toxic solvent: If possible, explore other solvents, though DMSO is generally well-tolerated at low concentrations.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table summarizes its known qualitative solubility. Researchers are encouraged to determine the empirical solubility in their specific assay media.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[2]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
WaterPoorly Soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound (powder)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). A 10 mM stock solution can be prepared by dissolving 2.11 mg of this compound (MW: 211.22 g/mol ) in 1 mL of DMSO.

    • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using Cyclodextrins
  • Objective: To enhance the apparent aqueous solubility of this compound for bioassays using cyclodextrin (B1172386) complexation.

  • Materials:

    • This compound stock solution in DMSO

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Procedure:

    • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer or medium.

    • In a sterile tube, add the required volume of the this compound DMSO stock.

    • Add the HP-β-CD solution to the DMSO stock while vortexing. The ratio of drug to cyclodextrin may need to be optimized, but a molar excess of cyclodextrin is typically used.

    • Allow the mixture to incubate (e.g., for 1 hour at room temperature with shaking) to facilitate the formation of the inclusion complex.

    • This complex can then be further diluted in cell culture medium for your bioassay. Always include a vehicle control containing the same concentration of DMSO and HP-β-CD.

Protocol 3: Cytotoxicity Bioassay (MTT Assay)
  • Objective: To assess the cytotoxicity of this compound using a standard MTT assay.

  • Materials:

    • Adherent cancer cell line (e.g., MCF-7)

    • Complete cell culture medium

    • 96-well plates

    • This compound working solutions (prepared from stock and diluted in complete media)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium from your solubilized stock solution. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (including a vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sol_test Solubility Test cluster_troubleshoot Troubleshooting cluster_solutions Solubility Enhancement cluster_assay Bioassay prep_stock Prepare Concentrated Stock in DMSO dilute_media Dilute Stock in Aqueous Media prep_stock->dilute_media observe Visually Inspect for Precipitation dilute_media->observe precip_yes Precipitation Observed observe->precip_yes Yes precip_no No Precipitation observe->precip_no No lower_conc Lower Final Concentration precip_yes->lower_conc co_solvent Use Co-solvents (e.g., PEG, Ethanol) precip_yes->co_solvent complexation Use Cyclodextrins (e.g., HP-β-CD) precip_yes->complexation run_assay Proceed with Bioassay precip_no->run_assay lower_conc->dilute_media co_solvent->dilute_media complexation->dilute_media

Caption: Experimental workflow for solubility testing and enhancement.

apoptosis_pathway cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound (Carbazole Alkaloid) bax_bak Bax/Bak Activation compound->bax_bak activates bcl2 Bcl-2 Inhibition compound->bcl2 inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp promotes bcl2->momp inhibits cyto_c Cytochrome c Release momp->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 activates via Apoptosome (with Apaf-1) apaf1 Apaf-1 casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: Proposed intrinsic apoptosis pathway for carbazole alkaloids.

References

addressing stability issues of O-Demethylmurrayanine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of O-Demethylmurrayanine in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a yellow to brown discoloration over time. What could be the cause?

A1: Discoloration of your this compound solution is a common indicator of degradation. This can be caused by several factors, including:

  • Oxidation: Carbazole (B46965) alkaloids can be susceptible to oxidation, which is often accelerated by the presence of dissolved oxygen in the solvent.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of photosensitive compounds like carbazole alkaloids.[1] Storing solutions in amber vials or wrapping them in aluminum foil can help mitigate this.

  • pH Instability: The stability of this compound can be pH-dependent. Both acidic and basic conditions can potentially catalyze degradation reactions.[2][3]

  • Solvent Impurities: Trace impurities in solvents, such as peroxides in ethers or aldehydes in older batches of other solvents, can initiate or catalyze degradation.[1] It is recommended to use high-purity, HPLC-grade solvents.

Q2: I am observing a decrease in the concentration of this compound in my stock solution stored at -20°C. What is happening?

A2: While storing solutions at low temperatures is a standard practice to enhance stability, degradation can still occur over extended periods. Possible reasons include:

  • Slow Degradation Kinetics: Even at -20°C, chemical reactions, though slowed, do not cease entirely. The compound may still be undergoing slow degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can accelerate degradation. It is advisable to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Solvent Choice: The choice of solvent is crucial. This compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] However, the long-term stability in each of these solvents can vary. It is recommended to perform a preliminary stability study in your chosen solvent.

Q3: What are the likely degradation products of this compound?

A3: The specific degradation products of this compound have not been extensively reported in the literature. However, based on the general degradation pathways of carbazole alkaloids and other phenolic compounds, potential degradation products could arise from:

  • Oxidation: This can lead to the formation of hydroxylated or quinone-type structures.[1][5]

  • Photodegradation: UV radiation can potentially lead to dimerization, polymerization, or ring-opening products.[1]

  • Hydrolysis: If the compound is in an aqueous solution at extreme pH, hydrolysis of certain functional groups might occur, although this compound itself does not have readily hydrolyzable groups.

Q4: How can I improve the stability of my this compound solution for in vitro assays?

A4: To enhance the stability of your experimental solutions, consider the following strategies:

  • pH Control: Use a buffered solution to maintain a stable pH within a range that minimizes degradation. A pH close to neutral (pH 7.0-7.4) is often a good starting point for biological assays, but the optimal pH for stability should be determined experimentally.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help prevent oxidative degradation. The compatibility of the antioxidant with your experimental system should be verified.

  • Light Protection: Conduct experiments under subdued light and store all solutions protected from light.

  • Deoxygenation of Solvents: For sensitive experiments, degassing the solvent by sparging with an inert gas like nitrogen or argon can remove dissolved oxygen and reduce oxidative degradation.[1]

  • Fresh Preparation: Whenever possible, prepare solutions fresh on the day of the experiment.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Observed Issue Potential Cause Recommended Action
Unexpected peak(s) in HPLC/UPLC chromatogram Degradation of this compound1. Verify Peak Identity: Use mass spectrometry (MS) to identify the molecular weight of the unknown peak(s) and compare it to potential degradation products. 2. Review Storage Conditions: Check the storage temperature, light exposure, and age of the solution. 3. Perform Forced Degradation: Intentionally degrade a sample of this compound under acidic, basic, oxidative, and photolytic conditions to see if the unknown peak matches any of the resulting degradation products. This can help elucidate the degradation pathway.
Poor reproducibility of experimental results Inconsistent concentration of active compound due to degradation1. Implement Stabilization Strategies: Use freshly prepared solutions, protect from light, and consider using antioxidants or buffered solutions. 2. Quantify Before Use: If possible, verify the concentration of this compound in your solution using a validated analytical method (e.g., HPLC-UV) immediately before each experiment. 3. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble products1. Verify Solubility: Confirm the solubility of this compound in your chosen solvent at the desired concentration. Gentle warming or sonication may aid dissolution.[4] 2. Check for pH-dependent Solubility: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH might improve solubility. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound stock solution (e.g., in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots to: base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose aliquots to: oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose aliquots to: thermal Thermal Degradation (e.g., 80°C in solution) prep->thermal Expose aliquots to: photo Photolytic Degradation (UV/Vis light exposure) prep->photo Expose aliquots to: analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize degradation products (MS, NMR if necessary) analysis->characterization

Forced degradation experimental workflow.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7]

  • Time-course Monitoring: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. An HPLC-MS method can be used for the identification of degradation products.

  • Data Analysis: Plot the percentage of this compound remaining against time to determine the degradation kinetics. Characterize the structure of significant degradation products using MS and, if necessary, NMR.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound, which can be adapted for stability studies.

HPLC_Quantification_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Prepare calibration standards of this compound hplc_system HPLC System with UV Detector std_prep->hplc_system sample_prep Prepare experimental samples (dilute to fall within calibration range) sample_prep->hplc_system column C18 Reverse-Phase Column mobile_phase Isocratic or Gradient Elution (e.g., Acetonitrile (B52724):Water with formic acid) calibration_curve Generate calibration curve (Peak Area vs. Concentration) hplc_system->calibration_curve quantification Quantify this compound in samples using the calibration curve calibration_curve->quantification

Workflow for HPLC quantification.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in an isocratic or gradient elution. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (a wavelength of maximum absorbance).

    • Injection Volume: 10-20 µL.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at different known concentrations to create a calibration curve.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Generate a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions. Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

Table 1: Stability of this compound under Forced Degradation Conditions (Example Data)

Stress ConditionTime (hours)% this compound RemainingMajor Degradation Products (m/z)
0.1 M HCl (60°C) 0100-
885.2227.2
2465.7227.2, 243.2
0.1 M NaOH (60°C) 0100-
870.4210.1
2445.1210.1, 194.1
3% H₂O₂ (RT) 0100-
892.5227.2
2480.3227.2, 243.2
UV/Vis Light 0100-
895.1422.4 (dimer)
2488.6422.4 (dimer)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data based on experimental results.

References

minimizing degradation of O-Demethylmurrayanine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of O-Demethylmurrayanine during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation during extraction?

This compound is a carbazole (B46965) alkaloid with a phenolic hydroxyl group. This phenolic group makes the molecule susceptible to oxidation, which is a primary cause of degradation. Factors such as high temperatures, extreme pH levels, exposure to light, and the presence of oxygen and metal ions can accelerate this degradation, leading to lower yields and impure extracts.

Q2: My this compound extract is changing color (e.g., turning brown). What does this indicate?

A color change, particularly darkening or browning, is a common visual indicator of degradation. This is often due to the oxidation of the phenolic hydroxyl group, leading to the formation of quinone-type structures and other colored degradation products. This process is often accelerated by exposure to air (oxygen), alkaline pH conditions, and high temperatures.

Q3: What is the optimal pH range for extracting this compound to minimize degradation?

For many phenolic compounds, a slightly acidic to neutral pH range (typically pH 4-6) is optimal for extraction and stability. Alkaline conditions (pH > 8) can deprotonate the phenolic hydroxyl group, making it highly susceptible to oxidation. Strongly acidic conditions (pH < 3) might also lead to hydrolysis or other acid-catalyzed degradation pathways, although oxidation is generally the more significant concern.

Q4: I am observing a low yield of this compound in my final extract. What are the potential causes?

Low yields of this compound can result from several factors:

  • Degradation: As discussed, unfavorable extraction conditions (high temperature, extreme pH, light exposure) can break down the target molecule.

  • Incomplete Extraction: The chosen solvent system or extraction method may not be efficient at solubilizing and isolating this compound from the plant matrix.

  • Improper Sample Preparation: If the plant material is not ground to a sufficiently small particle size, solvent penetration will be limited, resulting in poor extraction efficiency.

  • Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent may not be adequate to fully extract the compound from the plant material.

Q5: Can I use high temperatures to increase the extraction efficiency of this compound?

While higher temperatures can increase the solubility and diffusion rate of this compound, they also significantly accelerate its degradation. It is crucial to find a balance. For this compound, it is generally recommended to use lower temperatures (e.g., room temperature or slightly elevated, up to 40-50°C) to minimize thermal degradation. If a higher temperature is necessary, the extraction time should be kept as short as possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps & Solutions
Inefficient Extraction Solvent Optimize the solvent system. This compound is soluble in moderately polar organic solvents. Try a gradient of solvents, starting with less polar ones to remove oils and pigments, followed by more polar solvents like ethyl acetate, acetone, or a methanol (B129727)/water mixture (e.g., 80% methanol) for the main extraction.
Suboptimal Extraction Temperature Use lower temperatures (e.g., room temperature or up to 40°C) to minimize thermal degradation. Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) at controlled, low temperatures.
Inadequate Extraction Time Optimize the extraction duration. Monitor the extraction kinetics by taking samples at different time points and analyzing the this compound concentration to determine the point of diminishing returns.
Degradation due to Oxidation Purge solvents with an inert gas (e.g., nitrogen or argon) before and during extraction to remove dissolved oxygen. Add antioxidants like ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT) to the extraction solvent.
Incorrect pH of Extraction Medium Buffer the extraction solvent to a slightly acidic pH (e.g., pH 5-6) to enhance the stability of the phenolic group.
Problem 2: Presence of Impurities and Degradation Products in the Extract
Potential Cause Troubleshooting Steps & Solutions
Oxidative Degradation Work in a low-light environment and use amber-colored glassware to prevent photo-oxidation. Minimize the headspace in extraction vessels to reduce contact with air. Store extracts at low temperatures (-20°C or below) under an inert atmosphere.
Thermal Degradation Use a rotary evaporator at a low temperature (below 40°C) for solvent removal. Consider lyophilization (freeze-drying) as a gentle alternative for concentrating the extract.
Co-extraction of Unwanted Compounds Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll (B73375) before extracting with a more polar solvent for this compound. Utilize chromatographic purification techniques such as column chromatography or preparative HPLC to isolate the target compound from impurities.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Quantification of this compound

This protocol outlines a reverse-phase HPLC method to quantify this compound and separate it from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of a pure standard)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its stability profile.

  • Prepare Stock Solution: Dissolve a known concentration of pure this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1N HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve in methanol for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.

Data Presentation

The following tables present hypothetical but realistic data from forced degradation studies on this compound to illustrate how to summarize and compare results.

Table 1: Effect of pH on this compound Stability at Room Temperature for 24 hours

pH% this compound Remaining% DegradationNumber of Degradation Peaks
2.095.2%4.8%1
4.098.5%1.5%0
6.099.1%0.9%0
8.085.3%14.7%2
10.062.7%37.3%3

Table 2: Effect of Temperature on this compound Stability in 80% Methanol (pH 6.0) for 12 hours

Temperature% this compound Remaining% Degradation
25°C (Room Temp)99.5%0.5%
40°C96.8%3.2%
60°C88.1%11.9%
80°C71.4%28.6%

Table 3: Effect of Different Solvents on this compound Stability at 40°C for 24 hours

Solvent% this compound Remaining% Degradation
80% Methanol94.3%5.7%
80% Ethanol95.1%4.9%
Acetone92.5%7.5%
Ethyl Acetate96.2%3.8%

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound extraction and degradation.

Extraction_Workflow PlantMaterial Plant Material (e.g., Murraya koenigii) Grinding Grinding to Fine Powder PlantMaterial->Grinding PreExtraction Pre-extraction with Hexane (Defatting) Grinding->PreExtraction MainExtraction Main Extraction (Solvent, Temp, pH Control) PreExtraction->MainExtraction Filtration Filtration MainExtraction->Filtration Concentration Solvent Removal (Low Temperature) Filtration->Concentration Purification Chromatographic Purification Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized experimental workflow for the extraction and purification of this compound.

Troubleshooting_Degradation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield or Degradation HighTemp High Temperature LowYield->HighTemp ExtremepH Extreme pH LowYield->ExtremepH Oxygen Presence of Oxygen LowYield->Oxygen Light Light Exposure LowYield->Light ControlTemp Lower Temperature (e.g., < 40°C) HighTemp->ControlTemp ControlpH Adjust to pH 4-6 ExtremepH->ControlpH InertAtmosphere Use Inert Gas (N2 or Ar) Oxygen->InertAtmosphere ProtectFromLight Use Amber Glassware Light->ProtectFromLight

Caption: A logical troubleshooting guide for addressing the degradation of this compound.

Degradation_Pathway ODMP This compound Phenolic Carbazole OxidizedIntermediate Oxidized Intermediate Quinone-like structure ODMP->OxidizedIntermediate Oxidation (O2, High pH, Light) DegradationProducts Further Degradation Products OxidizedIntermediate->DegradationProducts Polymerization/ Cleavage

Caption: A simplified potential degradation pathway for this compound via oxidation.

Technical Support Center: Enhancing the Bioavailability of O-Demethylmurrayanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of O-Demethylmurrayanine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a naturally occurring carbazole (B46965) alkaloid.[1][2] Like other carbazole alkaloids, it is being investigated for a range of biological activities, including potential anticancer properties.[3] Carbazole alkaloids have demonstrated various pharmacological effects such as antitumor, antibacterial, antiviral, antidiabetic, and neuroprotective activities.[1]

Q2: What are the known physicochemical properties of this compound that may affect its bioavailability?

A2: this compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Its poor aqueous solubility is a primary factor that likely contributes to low oral bioavailability, a common challenge with many natural phenolic and alkaloid compounds.[4]

Q3: Why is enhancing the bioavailability of this compound important?

A3: Enhancing the bioavailability of this compound is crucial for translating its potential therapeutic effects into clinical applications. Poor bioavailability can lead to insufficient drug concentration at the target site, requiring higher doses that may increase the risk of toxicity. Improving bioavailability can lead to more effective treatments at lower, safer doses.

Q4: What are the main strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A4: The primary strategies for enhancing the oral bioavailability of poorly soluble compounds fall into three main categories:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanomilling.

  • Solubility Enhancement:

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution rate.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Permeability Enhancement:

    • Nanoparticles: Encapsulating the drug in nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.[6][7]

    • Permeation Enhancers: Co-administration with substances that reversibly increase the permeability of the intestinal membrane.

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound formulation.
Possible Cause Troubleshooting Step
Poor wettability of the drug powder. Incorporate a surfactant or a hydrophilic polymer into the formulation to improve wetting.
Drug particles are too large. Employ particle size reduction techniques such as micronization or nanomilling.
Drug is in a stable crystalline form. Consider formulating as an amorphous solid dispersion to increase the dissolution rate.
Inappropriate dissolution medium. Ensure the pH and composition of the dissolution medium are relevant to the physiological conditions of the gastrointestinal tract.[8]
Issue 2: High variability in in vivo pharmacokinetic data.
Possible Cause Troubleshooting Step
Food effects. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.
Pre-systemic metabolism (first-pass effect). Investigate potential metabolic pathways. Consider co-administration with a metabolic inhibitor (e.g., a cytochrome P450 inhibitor) in preclinical studies to assess the extent of first-pass metabolism. Carbazole alkaloids can be metabolized by cytochrome P450 enzymes.[9]
Formulation instability in the GI tract. Assess the stability of your formulation under different pH conditions simulating the stomach and intestine. Consider enteric coating if the drug is unstable in acidic conditions.
P-glycoprotein (P-gp) efflux. Evaluate if this compound is a substrate for P-gp. If so, consider co-formulation with a P-gp inhibitor.
Issue 3: Poor correlation between in vitro dissolution and in vivo bioavailability.
Possible Cause Troubleshooting Step
In vitro dissolution test is not biorelevant. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states.[10]
Permeability is the rate-limiting step, not dissolution. If dissolution is already optimized, focus on strategies to enhance permeability, such as nanoparticle-based delivery systems or the use of permeation enhancers.
Extensive gut wall metabolism. Quantify the extent of metabolism in the gut wall using in vitro models like intestinal microsomes or Caco-2 cell monolayers.

Data Presentation: Illustrative Bioavailability Enhancement of a Model Carbazole Alkaloid

The following data is hypothetical and for illustrative purposes, based on typical improvements seen with different formulation strategies for poorly soluble natural compounds.

Formulation Strategy Particle Size Aqueous Solubility (µg/mL) Dissolution Rate (% dissolved in 30 min) Relative Bioavailability (%)
Unprocessed this compound > 50 µm< 110100 (Reference)
Micronized 2-5 µm< 135180
Nanosuspension 200-500 nm5-1085450
Solid Dispersion (1:5 drug-to-polymer ratio) N/A25-5095700
SEDDS < 100 nm (emulsion droplet size)> 100 (in formulation)> 98950

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol, ethanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).[11]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400).[12]

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and cosurfactant in different ratios and observing the formation of a clear, single-phase solution.[13]

  • Formulation Preparation: Select the optimal ratio of oil, surfactant, and cosurfactant from the self-emulsifying region and dissolve this compound in this mixture with gentle heating and stirring.

  • Characterization of the Pre-concentrate: Evaluate the clarity and homogeneity of the resulting liquid.

  • Evaluation of Self-Emulsification: Add a small amount of the SEDDS pre-concentrate to an aqueous medium (e.g., water, simulated gastric fluid) under gentle agitation and observe the formation of an emulsion.

  • Droplet Size Analysis: Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).[14]

  • Dissolution Medium: Prepare a suitable dissolution medium. For initial screening, 0.1 N HCl (pH 1.2) and phosphate (B84403) buffer (pH 6.8) can be used. For more biorelevant data, use FaSSIF or FeSSIF.[8][10]

  • Test Conditions: Maintain the medium temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 rpm.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into the dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain a dissolution profile.

In Vivo Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley or Wistar rats.[15][16]

  • Dosing: Administer the this compound formulation orally via gavage. Include a control group receiving an equivalent dose of unprocessed this compound. For absolute bioavailability, an intravenous administration group is also required.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[17]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

  • Relative Bioavailability Calculation: Calculate the relative bioavailability of the enhanced formulation compared to the unprocessed drug using the formula: (AUC_test / AUC_reference) * (Dose_reference / Dose_test).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Unprocessed this compound Unprocessed this compound Particle Size Reduction Particle Size Reduction Unprocessed this compound->Particle Size Reduction Micronization/Nanomilling Solid Dispersion Solid Dispersion Unprocessed this compound->Solid Dispersion Solvent Evaporation/Melt Extrusion SEDDS Formulation SEDDS Formulation Unprocessed this compound->SEDDS Formulation Lipid-based system Dissolution Testing Dissolution Testing Particle Size Reduction->Dissolution Testing Solid Dispersion->Dissolution Testing SEDDS Formulation->Dissolution Testing Formulation Optimization Formulation Optimization Dissolution Testing->Formulation Optimization Pharmacokinetic Study (Rats) Pharmacokinetic Study (Rats) Formulation Optimization->Pharmacokinetic Study (Rats) Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Study (Rats)->Bioavailability Assessment

Caption: Experimental workflow for enhancing this compound bioavailability.

hypothetical_metabolism This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism CYP450 Enzymes Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism->Hydroxylated Metabolites Phase II Metabolism Phase II Metabolism Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Phase II Metabolism->Glucuronide/Sulfate Conjugates Hydroxylated Metabolites->Phase II Metabolism UGTs/SULTs Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion

Caption: Hypothetical metabolic pathway of this compound.

cytotoxicity_pathway This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Cytochrome c release Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: O-Demethylmurrayanine Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the isolation of O-Demethylmurrayanine, a carbazole (B46965) alkaloid from Murraya species.

Troubleshooting Guide: Low Yield in this compound Isolation

Low yield of the target compound, this compound (1-Hydroxy-9H-carbazole-3-carboxaldehyde), is a common challenge. This guide addresses potential causes and solutions at each stage of the isolation process.

Problem 1: Very Low or No Target Compound in Crude Extract

Possible Causes:

  • Incorrect Plant Material: The concentration of carbazole alkaloids can vary significantly between different Murraya species (e.g., M. koenigii vs. M. paniculata), plant parts (leaves, stem bark, roots), geographical location, and harvest time.[1][2] this compound is a minor alkaloid, and its presence may be minimal in the selected plant material.

  • Inefficient Extraction: The choice of solvent and extraction method may not be optimal for this compound, which possesses both a phenolic hydroxyl group and an aldehyde, making it moderately polar.

  • Degradation of Target Compound: Phenolic alkaloids can be susceptible to oxidation and degradation, especially at elevated temperatures or exposure to light and air over extended periods.[3]

Solutions:

StrategyRecommendation
Plant Material Verification Confirm the correct species and plant part. If possible, analyze a small sample by TLC or HPLC-MS to confirm the presence of the target compound before large-scale extraction.
Optimize Extraction Solvent Start with a moderately polar solvent like methanol (B129727), ethanol, or acetone, as these have been shown to be effective for extracting a range of carbazole alkaloids.[4] Consider a sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll, followed by a more polar solvent for the alkaloids.
Optimize Extraction Method Maceration at room temperature is a gentle method that can minimize degradation.[5] If using Soxhlet extraction, ensure the temperature is controlled to avoid decomposition of the target compound.
Protect from Degradation Dry the plant material in a shaded, well-ventilated area. Conduct the extraction process with minimal exposure to direct sunlight and consider using an inert atmosphere (e.g., nitrogen) if degradation is suspected.
Problem 2: Significant Loss of Compound During Liquid-Liquid Extraction (Acid-Base Partitioning)

Possible Causes:

  • Incomplete Protonation/Deprotonation: The phenolic hydroxyl group of this compound can influence its basicity, potentially leading to incomplete partitioning into the aqueous acid phase.

  • Emulsion Formation: The presence of surfactants and other compounds in the crude extract can lead to the formation of stable emulsions, trapping the target compound.

Solutions:

StrategyRecommendation
pH Adjustment Carefully adjust the pH of the aqueous solution. For the initial acidic extraction, a pH of 2-3 is generally sufficient. During basification to liberate the free alkaloids, a pH of 9-10 is typically used. Monitor the pH with a calibrated meter.
Breaking Emulsions To break emulsions, try adding a small amount of brine (saturated NaCl solution) or a different organic solvent. Centrifugation can also be effective.
Problem 3: Poor Separation and Low Recovery from Column Chromatography

Possible Causes:

  • Strong Adsorption to Stationary Phase: The polar nature of this compound, due to its hydroxyl and carbonyl groups, can cause it to bind strongly to polar stationary phases like silica (B1680970) gel, leading to peak tailing and difficult elution.[6]

  • Co-elution with Impurities: The crude extract contains numerous other compounds with similar polarities, making separation challenging.

  • Column Overloading: Applying too much crude extract to the column can result in poor separation.

Solutions:

StrategyRecommendation
Stationary Phase Selection Standard silica gel is a common starting point. If strong adsorption and tailing are observed, consider using deactivated silica (treated with a base like triethylamine) or an alternative stationary phase such as alumina (B75360) or reversed-phase C18 silica.[7]
Mobile Phase Optimization Develop a suitable mobile phase system using Thin Layer Chromatography (TLC) first. For silica gel, a gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or acetone) is recommended. The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can help to reduce peak tailing of basic alkaloids.
Sample Loading As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase for effective separation.
Fraction Collection and Analysis Collect small fractions and monitor them by TLC to identify those containing the target compound. Combine pure fractions based on the TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound?

There is limited specific data on the yield of this compound. However, it is generally considered a minor carbazole alkaloid. Yields of other minor carbazole alkaloids from Murraya species can range from a few milligrams to tens of milligrams per kilogram of dried plant material. Therefore, a yield in this range should be considered successful.

Q2: Which part of the Murraya plant is best for isolating this compound?

Carbazole alkaloids are found in various parts of the Murraya plant, including the leaves, stem bark, and roots.[1][2] The distribution of specific alkaloids can vary. For initial attempts, leaves are often a good starting point as they are easier to collect and process.

Q3: How can I confirm the identity of my isolated compound as this compound?

The identity of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl, N-H).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption of the carbazole chromophore.

Q4: My isolated compound is a brownish color. How can I decolorize it?

A brownish color may indicate the presence of impurities or degradation products. Further purification steps may be necessary. Recrystallization from a suitable solvent system is often effective for obtaining a pure, crystalline product. If the color persists, treatment with a small amount of activated charcoal can sometimes help, but this may also lead to some loss of the desired compound.

Experimental Protocols

General Protocol for Extraction and Isolation of Carbazole Alkaloids

This protocol is a general guideline and may require optimization for your specific plant material and target compound.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., leaves of Murraya koenigii) in the shade.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in methanol at room temperature for 72 hours with occasional shaking.[5]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Filter the acidic solution to remove non-alkaloidal material.

    • Wash the acidic solution with an organic solvent like dichloromethane (B109758) to remove neutral and acidic impurities.

    • Basify the acidic aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide.

    • Extract the liberated free alkaloids with dichloromethane or chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

  • Chromatographic Purification:

    • Subject the crude alkaloid mixture to column chromatography over silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC.

    • Combine fractions containing this compound.

    • Further purify the combined fractions by preparative TLC or HPLC if necessary to obtain the pure compound.

Visualizations

experimental_workflow start Plant Material (e.g., Murraya leaves) extraction Extraction (e.g., Methanol Maceration) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Fraction Collection & TLC Analysis column_chrom->fractions pure_compound Pure this compound fractions->pure_compound troubleshooting_low_yield low_yield Low Yield of This compound cause1 Extraction Issues low_yield->cause1 cause2 Purification Challenges low_yield->cause2 cause3 Degradation low_yield->cause3 sub_cause1a Wrong Plant Material/Part cause1->sub_cause1a sub_cause1b Inefficient Solvent/Method cause1->sub_cause1b sub_cause2a Strong Adsorption cause2->sub_cause2a sub_cause2b Co-elution cause2->sub_cause2b sub_cause3a Oxidation cause3->sub_cause3a sub_cause3b Heat/Light Sensitivity cause3->sub_cause3b

References

protocol refinement for consistent O-Demethylmurrayanine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when investigating the bioactivity of O-Demethylmurrayanine. Our goal is to ensure consistent and reliable experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experimentation with this compound.

Issue 1: Inconsistent IC50 values for this compound across experiments.

Potential Cause Recommended Solution
Compound Solubility Issues: this compound may not be fully dissolved in the culture medium, leading to inaccurate concentrations.Ensure complete solubilization of the this compound stock solution in DMSO before preparing serial dilutions in culture media. Gentle warming and vortexing can aid dissolution. Visually inspect for any precipitate in the final dilutions.[1]
DMSO Concentration: High concentrations of DMSO can be toxic to cells, confounding the cytotoxic effects of this compound.Keep the final concentration of DMSO in the culture medium below 0.5% (v/v). Always include a vehicle control (media with the same DMSO concentration) to account for any solvent-induced effects.
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability in results.Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells and plates. Perform a cell count before each experiment.
Incubation Time: The duration of exposure to this compound can significantly impact the IC50 value.Standardize the incubation time across all experiments (e.g., 24, 48, or 72 hours) and report it with your IC50 values.

Issue 2: Low or no observed bioactivity of this compound.

Potential Cause Recommended Solution
Compound Degradation: this compound, like many natural products, may be sensitive to light and temperature.Store the stock solution at -20°C in the dark.[1] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Incorrect Cell Line: The selected cell line may be resistant to the effects of this compound.Refer to published literature for cell lines reported to be sensitive to this compound, such as MCF-7, SMMC-7721, and DLD-1.[1]
Sub-optimal Assay Conditions: The chosen bioassay may not be sensitive enough to detect the compound's effects.Optimize the parameters of your cell viability assay, such as incubation time and reagent concentrations. Consider using a more sensitive assay if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, sterile, cell culture grade DMSO is the recommended solvent for preparing stock solutions.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the powdered this compound in DMSO to a desired high concentration (e.g., 10 mM). Gentle warming to 37°C and sonication can aid in complete dissolution.[1] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Q3: What are the known IC50 values for this compound?

A3: The cytotoxic effects of this compound have been observed in several cancer cell lines. The reported IC50 values are summarized in the table below.

Cell LineCancer TypeIC50 Value (µg/mL)
MCF-7Breast Cancer4.42 - 7.59[2]
SMMC-7721Hepatocellular Carcinoma4.42 - 7.59[2]

Q4: Which signaling pathways are known to be affected by this compound?

A4: this compound has been shown to induce apoptosis in cancer cells by downregulating the mTOR/AKT signaling pathway. This leads to an increased Bax/Bcl-2 ratio and activation of caspase-3.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • This compound

    • DMSO (cell culture grade)

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add the this compound dilutions. Include untreated and vehicle controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.

  • Materials:

    • This compound

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-AKT, anti-p-mTOR, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound at the desired concentrations and time points.

    • Lyse the cells and determine the protein concentration of each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_compound->treatment prep_cells Seed Cells in 96-well Plate prep_cells->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

mtor_akt_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects cluster_compound Compound Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes ODM This compound ODM->AKT Inhibits ODM->mTORC1 Inhibits

Caption: this compound inhibits the mTOR/AKT signaling pathway.

References

Validation & Comparative

O-Demethylmurrayanine: A Comparative Cytotoxicity Analysis Against Other Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of O-Demethylmurrayanine against other prominent carbazole (B46965) alkaloids. Carbazole alkaloids, a diverse class of heterocyclic compounds primarily isolated from the Rutaceae family, have garnered significant interest in oncology research due to their potent cytotoxic activities against various cancer cell lines.[1] This document aims to present a clear, data-driven comparison to aid in the evaluation of these compounds for potential anticancer drug development.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound and other selected carbazole alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this comparison. A lower IC50 value is indicative of higher cytotoxic potency.

Carbazole AlkaloidCell LineCell TypeIC50 (µg/mL)IC50 (µM)¹Reference
This compound MCF-7Breast Adenocarcinoma2.63 - 7.59~12.4 - 35.8[2]
SMMC-7721Hepatocellular Carcinoma2.63 - 7.59~12.4 - 35.8[2]
Mahanine HL-60Promyelocytic Leukemia12.1~32.5[3]
HeLaCervical Cancer12.8~34.4[3]
Du145Prostate CancerNot Specified²Not Specified[4]
HepG2Hepatocellular CarcinomaNot Specified²Not Specified[4]
HCT-116Colon CancerNot Specified²Not Specified[4]
Girinimbine (B1212953) A549Lung Cancer-19.01[5]
HT-29Colon CancerNot Specified³Not Specified[6]
Murrayafoline A HL-60Promyelocytic Leukemia8.5~40.2[3]
HeLaCervical Cancer4.6~21.8[3]
Murrayaquinone A SK-MEL-5Melanoma2.58~10.4
Colo-205Colon Cancer3.85~15.5
Murrayanine (B1213747) A549Lung Adenocarcinoma-9[3]

¹ Molar concentrations are approximated based on reported molecular weights. ² The referenced study indicated significant cytotoxicity but did not provide specific IC50 values.[4] ³ The referenced study demonstrated decreased cell viability but did not report a specific IC50 value.[6]

Experimental Protocols

The evaluation of the cytotoxic activity of these carbazole alkaloids predominantly relies on well-established in vitro assays. The following provides a detailed methodology for the commonly employed MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the carbazole alkaloid. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2 to 4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in evaluating and the mechanisms of action of these carbazole alkaloids, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Carbazole Alkaloid Stock Preparation treatment Treatment with Alkaloid Dilutions compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout ic50 IC50 Calculation readout->ic50

Caption: A generalized workflow for assessing the cytotoxicity of carbazole alkaloids using the MTT assay.

Many carbazole alkaloids are believed to induce cytotoxicity through the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.

apoptosis_pathway Hypothesized Intrinsic Apoptosis Pathway Alkaloid Carbazole Alkaloid Bax Bax Alkaloid->Bax activates Bcl2 Bcl-2 Alkaloid->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion induces permeabilization Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially activated by carbazole alkaloids.

Conclusion

This compound demonstrates potent cytotoxic activity against breast and liver cancer cell lines, with IC50 values in the low micromolar range.[2] When compared to other carbazole alkaloids, its potency appears to be in a similar range to that of murrayanine and murrayaquinone A against certain cell lines. Mahanine and girinimbine also exhibit significant cytotoxicity, although direct comparisons are challenging due to variations in the cell lines tested and the reporting of data.

The structure-activity relationship of carbazole alkaloids is a critical area of ongoing research. Factors such as the nature and position of substituents on the carbazole ring system significantly influence their cytotoxic potency. The data presented in this guide underscores the potential of this compound and other carbazole alkaloids as valuable scaffolds for the development of novel anticancer therapeutics. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted.

References

A Comparative Analysis of the Anti-inflammatory Effects of O-Demethylmurrayanine and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of O-Demethylmurrayanine, a carbazole (B46965) alkaloid, against a panel of well-established anti-inflammatory drugs. The data presented herein is collated from various preclinical studies to offer a comparative perspective on its potential efficacy. This document is intended to serve as a resource for researchers in the fields of pharmacology and drug discovery.

Executive Summary

This compound, also known as Murrayanine, has demonstrated notable anti-inflammatory activity in preclinical models. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. This guide presents available quantitative data from in vitro and in vivo studies to benchmark the efficacy of this compound against commonly used nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. It is important to note that the presented data is a synthesis from multiple sources, and direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the provided values should be interpreted with consideration of the methodological variations between studies.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data for this compound and a selection of standard anti-inflammatory drugs. The data is presented for two standard assays: the in vitro lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage nitric oxide (NO) inhibition assay, and the in vivo carrageenan-induced paw edema model.

Table 1: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM) for NO InhibitionReference(s)
This compound (Murrayanine)Data not consistently reported in µM[1]
Indomethacin~56.8 µM[2]
Dexamethasone~34.6 µg/mL (~88 µM)[3]
Ibuprofen~1 mM[4]
Aspirin>100 µg/mL[5]
CelecoxibData not consistently reported for NO inhibition

Note: IC50 values can vary significantly based on experimental conditions such as LPS concentration, cell density, and incubation time. The values presented are indicative and sourced from individual studies.

Table 2: In Vivo Anti-inflammatory Activity - Inhibition of Carrageenan-Induced Paw Edema in Rodents

CompoundED50 (mg/kg)Animal ModelReference(s)
This compound (Murrayanine)Data not available-
Indomethacin~2-4 mg/kgRat
Dexamethasone~0.1-1 mg/kgRat
Ibuprofen~100 mg/kgRat
Aspirin~150 mg/kgRat
Celecoxib~50 mg/kgRat

Note: ED50 values are dependent on the animal species, route of administration, and the specific protocol for inducing and measuring edema. The data above represents a range from various studies.

Experimental Protocols

To facilitate reproducible and comparative research, detailed methodologies for the key cited experiments are provided below.

In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound) and reference drugs (e.g., Indomethacin, Dexamethasone)

  • Griess Reagent (for nitrite (B80452) determination)

  • 96-well cell culture plates

  • Cell counting device (e.g., hemocytometer)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or reference drugs for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (typically 100-1000 ng/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) using a dose-response curve.

In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (lambda, type IV)

  • Test compound (this compound) and reference drugs (e.g., Indomethacin, Dexamethasone)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (reference drug), and test groups receiving different doses of the test compound. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. The ED50 value (the dose that causes 50% inhibition of edema) can be determined from a dose-response curve at a specific time point (e.g., 3 or 4 hours).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in inflammation and the experimental workflows.

G cluster_0 Experimental Workflow: In Vitro NO Inhibition Assay a Seed RAW 264.7 cells b Pre-treat with Compound a->b c Stimulate with LPS b->c d Incubate for 24h c->d e Measure Nitrite (Griess Assay) d->e f Calculate IC50 e->f

Caption: Workflow for the in vitro nitric oxide inhibition assay.

G cluster_1 Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema g Administer Compound/Vehicle h Inject Carrageenan into Paw g->h i Measure Paw Volume (Plethysmometer) h->i j Repeat Measurements over Time i->j k Calculate % Inhibition j->k l Determine ED50 k->l

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Odemethyl This compound Odemethyl->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_cox Cyclooxygenase (COX) Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (constitutive) ArachidonicAcid->COX1 COX2 COX-2 (inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate NSAIDs NSAIDs (Ibuprofen, Aspirin, Indomethacin) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit Celecoxib Celecoxib (COX-2 selective) Celecoxib->COX2 selectively inhibits

Caption: Mechanism of action of NSAIDs via inhibition of COX pathways.

G cluster_gr Glucocorticoid Receptor Signaling Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (cytosolic) Dexamethasone->GR binds to GR_active Activated GR Complex GR->GR_active activates Nucleus Nucleus GR_active->Nucleus translocates to GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE binds to AntiInflammatory ↑ Anti-inflammatory Proteins (e.g., Annexin A1) GRE->AntiInflammatory upregulates ProInflammatory ↓ Pro-inflammatory Genes (e.g., Cytokines) GRE->ProInflammatory downregulates

Caption: Dexamethasone exerts anti-inflammatory effects via the Glucocorticoid Receptor.

References

validation of O-Demethylmurrayanine anticancer activity in multiple cell lines

Author: BenchChem Technical Support Team. Date: December 2025

O-Demethylmurrayanine: A Comparative Analysis of Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validated anticancer activity of this compound and its closely related carbazole (B46965) alkaloids, Murrayanine and O-methylmurrayamine A. Due to the limited specific experimental data on this compound's detailed mechanisms of action, this guide leverages data from its structural analogs to provide insights into its potential therapeutic effects and signaling pathways.

Comparative Cytotoxicity

This compound has demonstrated cytotoxic effects against human breast cancer (MCF-7) and hepatocellular carcinoma (SMMC-7721) cell lines.[1] The half-maximal inhibitory concentration (IC50) values for this compound and its related compounds are summarized below, showcasing their potency across various cancer cell lines.

CompoundCell LineCancer TypeIC50 Value
This compound MCF-7Breast Cancer4.42-7.59 µg/mL
SMMC-7721Hepatocellular Carcinoma4.42-7.59 µg/mL
MurrayanineSCC-25Oral Cancer15 µM
A549Lung Adenocarcinoma9 µM
hTERT-OME (Normal)Oral Epithelial92 µM
O-methylmurrayamine ADLD-1Colon Cancer17.9 µM

Note: The IC50 values for this compound are presented in µg/mL as reported in the source, while others are in µM.

Mechanisms of Anticancer Action: A Comparative Perspective

While detailed mechanistic studies on this compound are not extensively available, research on the closely related compounds Murrayanine and O-methylmurrayamine A provides a strong predictive framework for its potential modes of action, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Studies on Murrayanine have shown its capability to induce programmed cell death in cancer cells. In SCC-25 oral cancer cells, Murrayanine treatment led to a significant increase in the apoptotic cell population, rising from 2.2% in control cells to approximately 35% at a concentration of 30 µM.[2] This pro-apoptotic effect is associated with an increased Bax/Bcl-2 ratio and elevated expression of caspase-3.[2] Similarly, O-methylmurrayamine A has been found to activate caspase-3 and upregulate the Bax/Bcl-2 protein expression ratio, leading to caspase-dependent apoptosis in DLD-1 colon cancer cells.[3]

Cell Cycle Arrest

A common mechanism of action for carbazole alkaloids is the disruption of the cell cycle. Both Murrayanine and O-methylmurrayamine A have been shown to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells and DLD-1 colon cancer cells, respectively.[3][4] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Signaling Pathways

The anticancer effects of Murrayanine and O-methylmurrayamine A are attributed to their modulation of key signaling pathways that regulate cell survival and proliferation.

AKT/mTOR Pathway

A significant target of these carbazole alkaloids is the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer. Both Murrayanine and O-methylmurrayamine A have been shown to downregulate the Akt/mTOR pathway.[2][3] Inhibition of this pathway is a critical mechanism that leads to decreased cell survival and proliferation.

Raf/MEK/ERK Pathway

In addition to the AKT/mTOR pathway, Murrayanine has also been found to deactivate the Raf/MEK/ERK signaling cascade in oral cancer cells.[2] This pathway is another crucial regulator of cell proliferation and survival, and its inhibition contributes to the anticancer effects of Murrayanine.

Below is a diagram illustrating the potential signaling pathways affected by this compound, based on the activity of its close analog, Murrayanine.

Signaling_Pathway Hypothesized Signaling Pathway for this compound This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Experimental_Workflow General Workflow for Anticancer Activity Validation cluster_0 In Vitro Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, SMMC-7721) Cytotoxicity MTT Assay (Determine IC50) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assays (DAPI/PI, Annexin V) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Mechanism Western Blot (Signaling Pathways) Apoptosis->Mechanism Cell_Cycle->Mechanism

References

A Comparative Guide to the Mechanism of Action of O-Demethylmurrayanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and mechanistic properties of O-Demethylmurrayanine, a naturally occurring carbazole (B46965) alkaloid. Due to the limited direct research on this compound's mechanism of action, this guide draws comparisons with the closely related and more extensively studied carbazole alkaloid, Murrayanine. The guide also benchmarks its performance against other carbazole alkaloids and established inhibitors of key signaling pathways implicated in cancer cell survival and proliferation. All experimental data is presented in structured tables, and detailed protocols for key assays are provided to facilitate reproducibility.

Comparative Cytotoxicity

This compound has demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (SMMC-7721) cell lines.[1] The following tables compare its half-maximal inhibitory concentration (IC50) with that of other relevant compounds.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Citation
This compound MCF-7 4.42 ~21.1 [1]
This compound SMMC-7721 7.59 ~36.2 [1]
MahanimbineMCF-7-≤5.0[2]
3-MethoxycarbazoleMCF-7-20 - 80[3]

Note: The molecular weight of this compound (C13H11NO2) is approximately 213.23 g/mol . The molecular weight of 3-Methoxycarbazole is approximately 211.25 g/mol .

Table 1: Comparative IC50 Values of Carbazole Alkaloids. This table highlights the cytotoxic potency of this compound in comparison to other carbazole alkaloids in the MCF-7 breast cancer cell line.

Compound ClassCompoundCell LineIC50Citation
Carbazole Alkaloid This compound MCF-7 ~21.1 µM [1]
AKT/mTOR InhibitorEverolimusMCF-7~0.005 nM - 33.33 µM[4][5]
Carbazole Alkaloid This compound SMMC-7721 ~36.2 µM [1]
Raf/MEK/ERK InhibitorSorafenib (B1663141)SMMC-7721Not explicitly stated, but shown to affect viability[6]
p38 MAPK InhibitorSB203580A549 (Lung Cancer)Not explicitly stated

Table 2: Comparative Cytotoxicity with Signaling Pathway Inhibitors. This table provides a broader context by comparing the cytotoxicity of this compound with that of targeted inhibitors of signaling pathways presumed to be affected by this class of compounds.

Postulated Mechanism of Action and Comparative Pathways

While direct mechanistic studies on this compound are limited, research on the closely related carbazole alkaloid, Murrayanine, provides significant insights. It is hypothesized that this compound shares a similar mechanism of action, primarily involving the induction of apoptosis and the inhibition of key cell survival signaling pathways.

Induction of Apoptosis

Murrayanine has been shown to induce apoptosis in various cancer cell lines. This process is characterized by morphological changes, an increase in the Bax/Bcl-2 ratio, and the activation of caspase-3. The induction of apoptosis by carbazole alkaloids like mahanine, pyrayafoline-D, and murrafoline-I has been linked to the loss of mitochondrial membrane potential and subsequent activation of the caspase-9/caspase-3 pathway.[7]

Logical Flow of Apoptosis Induction:

This compound This compound Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Mitochondrial Pathway->Bax/Bcl-2 Ratio Increase Caspase-9 Activation Caspase-9 Activation Bax/Bcl-2 Ratio Increase->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis cluster_0 AKT/mTOR Pathway cluster_1 Raf/MEK/ERK Pathway cluster_2 p38 MAPK Pathway AKT AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation & Survival p38 MAPK p38 MAPK p38 MAPK->Cell Proliferation & Survival This compound This compound This compound->AKT inhibits This compound->Raf inhibits This compound->p38 MAPK inhibits phosphorylation Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

References

A Comparative Guide to the Cytotoxic Activity of O-Demethylmurrayanine and Related Carbazole Alkaloids from Murraya Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships of O-Demethylmurrayanine and other prominent cytotoxic carbazole (B46965) alkaloids isolated from the Murraya genus. Due to the limited availability of published data on a series of synthetic this compound analogs, this guide focuses on comparing its activity with structurally related natural alkaloids from the same botanical source. This approach offers valuable insights into the key structural features influencing the cytotoxic potential of this class of compounds.

Comparative Cytotoxic Activity

The cytotoxic effects of this compound and other selected carbazole alkaloids from Murraya species have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)IC50 (µg/mL)Reference
This compound MCF-7 (Breast)12.45 - 35.932.63 - 7.59[1]
SMMC-7721 (Hepatoma)12.45 - 35.932.63 - 7.59[1]
Mahanine HL-60 (Leukemia)~1.5~0.5
CLS-354 (Oral)< 15-[2]
PA-1 (Ovarian)14.4-
OVCAR-3 (Ovarian)16.2-
Girinimbine A549 (Lung)19.016.2[3]
HT-29 (Colon)4.79-[4]
Murrayafoline A HL-60 (Leukemia)~20~4.2
Koenigine Various--

Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes.

Structure-Activity Relationship Insights

The cytotoxic activity of carbazole alkaloids is influenced by the nature and position of substituents on the carbazole nucleus. While a comprehensive structure-activity relationship (SAR) for a series of this compound analogs is not available, a comparison with other Murraya alkaloids provides some preliminary insights:

  • Hydroxylation and Prenylation: The presence and position of hydroxyl (-OH) and prenyl groups appear to play a significant role in the cytotoxic activity. For instance, mahanine, which possesses a complex prenyl side chain, exhibits potent cytotoxicity.

  • Aromatic Substitution: The substitution pattern on the aromatic rings of the carbazole core influences the molecule's interaction with biological targets.

Experimental Protocols

The evaluation of the cytotoxic activity of these carbazole alkaloids typically involves the use of in vitro cell-based assays. A standard method used is the MTT assay.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other carbazole alkaloids). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Studies on cytotoxic carbazole alkaloids from Murraya species suggest that they primarily induce apoptosis, or programmed cell death, in cancer cells. The intrinsic or mitochondrial pathway of apoptosis is a commonly implicated mechanism.

Generalized Experimental Workflow for Cytotoxicity Screening

G cluster_0 In Vitro Screening cluster_1 Data Analysis & SAR start Cancer Cell Line Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound analogs seed->treat incubate Incubate for 24-72h treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure Cell Viability assay->measure ic50 Calculate IC50 values measure->ic50 compare Compare IC50 values of analogs ic50->compare sar Establish Structure-Activity Relationship compare->sar

Caption: A generalized workflow for the in vitro screening and evaluation of the cytotoxic properties of this compound analogs.

Intrinsic Apoptosis Pathway Induced by Murraya Carbazole Alkaloids

Several carbazole alkaloids from Murraya have been shown to induce apoptosis through the mitochondrial pathway.[2] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases.

G compound Murraya Carbazole Alkaloid mito Mitochondrial Stress compound->mito bax Bax activation mito->bax bcl2 Bcl-2 inhibition mito->bcl2 cyto Cytochrome c release bax->cyto bcl2->cyto apaf Apaf-1 activation cyto->apaf cas9 Caspase-9 activation apaf->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic apoptosis pathway is a common mechanism of action for cytotoxic Murraya carbazole alkaloids.

References

A Comparative Analysis of O-Demethylmurrayanine from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive comparative analysis of O-Demethylmurrayanine, a naturally occurring carbazole (B46965) alkaloid, reveals variations in its sourcing and potential therapeutic applications. This guide provides researchers, scientists, and drug development professionals with a detailed examination of its natural origins, extraction methodologies, and biological activities, supported by experimental data.

This compound has been identified in plant species belonging to the Rutaceae family, notably within the Murraya and Clausena genera. While its presence is confirmed in species such as Murraya koenigii (curry leaf) and Murraya kwangsiensis, quantitative data on its yield from these sources remains limited in publicly available research. The compound has also been isolated from Clausena anisata. The synthesis of this compound has been successfully achieved, providing an alternative to natural extraction.

Quantitative Analysis of this compound

Natural SourcePlant PartExtraction SolventTotal Extract Yield (%)Reference
Murraya koenigiiLeavesMethanol5.70[1]
Murraya koenigiiLeavesDistilled Water4.08[1]
Murraya koenigiiLeavesEthanol3.58[1]
Murraya koenigiiLeavesChloroform1.27[1]

Experimental Protocols

A standardized methodology for the extraction, isolation, and quantification of this compound is crucial for reproducible research. Below are detailed protocols adapted from methodologies used for similar carbazole alkaloids from Murraya species.

Extraction and Isolation of Carbazole Alkaloids
  • Plant Material Preparation: Air-dried and powdered leaves of the source plant (e.g., Murraya koenigii) are used as the starting material.

  • Solvent Extraction: The powdered material is subjected to extraction with a suitable solvent, such as methanol, at room temperature for an extended period (e.g., 72 hours) with occasional stirring.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.

  • Chromatographic Purification: The crude extract or active fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the desired compound are pooled and further purified by preparative HPLC to yield pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed for the separation of carbazole alkaloids.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.

  • Detection: The eluting compounds are monitored at a specific wavelength (e.g., 254 nm) using the UV detector.

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the sample to a calibration curve generated using known concentrations of a pure this compound standard.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Culture and Treatment: Human cancer cell lines (e.g., MCF-7, SMMC-7721) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound for a specified duration.

  • Protein Extraction: After treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic effects against human tumor cell lines. Specifically, it has shown strong activity against MCF-7 (breast cancer) and SMMC-7721 (hepatocellular carcinoma) cells, with reported IC50 values in the range of 2.63-7.59 µg/mL[2].

While the precise signaling pathways modulated by this compound are still under investigation, the structurally similar compound, murrayanine, has been shown to exert its anticancer effects by inhibiting key cellular signaling pathways involved in cell proliferation and survival, namely the AKT/mTOR and Raf/MEK/ERK pathways. It is plausible that this compound may share similar mechanisms of action.

Below are diagrams illustrating the putative experimental workflow for isolating and analyzing this compound and the signaling pathways potentially affected by it.

Experimental_Workflow Plant_Material Plant Material (e.g., Murraya koenigii leaves) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Optional) Crude_Extract->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation->Column_Chromatography Purified_Compound Purified This compound Column_Chromatography->Purified_Compound Analysis Analysis Purified_Compound->Analysis HPLC HPLC (Quantification) Analysis->HPLC Biological_Assay Biological Assay (e.g., Cytotoxicity) Analysis->Biological_Assay

Figure 1: Experimental workflow for this compound.

Signaling_Pathways cluster_akt AKT/mTOR Pathway cluster_mek Raf/MEK/ERK Pathway AKT AKT mTOR mTOR AKT->mTOR Promotes Proliferation_Survival_Growth Proliferation_Survival_Growth mTOR->Proliferation_Survival_Growth Promotes Raf Raf MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Promotes O_Demethylmurrayanine This compound O_Demethylmurrayanine->AKT Inhibits (Putative) O_Demethylmurrayanine->Raf Inhibits (Putative)

Figure 2: Putative signaling pathways affected by this compound.

Conclusion

This compound presents a promising scaffold for further investigation in the field of oncology and drug development. While its presence in various natural sources is established, further research is required to quantify its yield accurately from these sources to determine their viability for large-scale production. The demonstrated cytotoxic activity warrants a deeper exploration of its mechanism of action, particularly its effects on critical cell signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further studies on this intriguing natural product.

References

Independent Verification of O-Demethylmurrayanine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of O-Demethylmurrayanine, a carbazole (B46965) alkaloid, with other related compounds. The focus is on its cytotoxic activity against cancer cell lines, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate independent verification and further research.

Comparative Analysis of Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (SMMC-7721) cell lines. To provide a comprehensive overview, its potency is compared with other structurally related carbazole alkaloids isolated from Murraya koenigii, namely Murrayanine and Girinimbine.

CompoundCell LineBiological EffectIC50 Value
This compound MCF-7 (Breast Cancer)Cytotoxicity2.63 - 7.59 µg/mL[1]
SMMC-7721 (Liver Cancer)Cytotoxicity2.63 - 7.59 µg/mL[1]
Murrayanine A549 (Lung Cancer)Cytotoxicity9 µM[2]
MRC-5 (Normal Lung Fibroblast)Cytotoxicity> 100 µM[2]
Girinimbine A549 (Lung Cancer)Cytotoxicity19.01 µM[3]
HT-29 (Colon Cancer)Apoptosis InductionNot specified
WRL-68 (Normal Liver)CytotoxicityNo significant toxicity[3]
Raji (Burkitt's Lymphoma)Anti-tumor Promoting6.0 µg/mL (50% inhibition)[4]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Experimental Protocols

To ensure the reproducibility of the cited biological effects, a detailed protocol for a standard cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability.

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard procedure and can be adapted for use with MCF-7, SMMC-7721, and other adherent cell lines.

Materials:

  • MCF-7 or SMMC-7721 cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or alternative compound) stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (or other test compounds) in the complete growth medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizing Molecular Mechanisms and Workflows

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (MCF-7 / SMMC-7721) cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Alternatives) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance data_analysis Data Analysis & IC50 Calculation absorbance->data_analysis

Caption: General experimental workflow for determining the cytotoxicity of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects carbazole Carbazole Alkaloids (e.g., this compound) p38_mapk p38 MAPK carbazole->p38_mapk Inhibition jak_stat JAK/STAT Pathway carbazole->jak_stat Inhibition apoptosis Apoptosis Induction carbazole->apoptosis inhibition_proliferation Inhibition of Proliferation p38_mapk->inhibition_proliferation jak_stat->inhibition_proliferation cell_cycle_arrest Cell Cycle Arrest apoptosis->cell_cycle_arrest cell_death Cell Death apoptosis->cell_death cell_cycle_arrest->inhibition_proliferation

Caption: Potential signaling pathways modulated by carbazole alkaloids leading to anticancer effects.

References

A Comparative Benchmarking Guide: O-Demethylmurrayanine Versus Synthetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the natural compound O-Demethylmurrayanine against synthetic alternatives in the fields of oncology, inflammation, and oxidative stress. The following sections present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer an objective overview for research and drug development purposes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a selection of synthetic compounds, providing a basis for comparative evaluation.

Table 1: Anti-Cancer Activity
CompoundTarget/PathwayCell LineIC50 (µM)Incubation TimeReference
This compound mTOR/AKTDLD-1 (Colon)17.9Not Specified[1][2]
This compound Not SpecifiedMCF-7 (Breast)2.63 - 7.59 µg/mLNot Specified[3]
This compound Not SpecifiedSMMC-7721 (Hepatoma)2.63 - 7.59 µg/mLNot Specified[3]
Everolimus (Synthetic) mTORMCF-7 (Breast)~0.001 - 0.0148 hours[4]
Capivasertib (Synthetic) AKTMCF-7 (Breast)Not Specified48 hours[4]
Ipatasertib (Synthetic) AKTSPEC-2 (Uterine)~1.072 hours[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times, which are not always reported.

Table 2: Anti-Inflammatory Activity
CompoundAssayIC50 (µM)Reference
Girinimbine (Related Natural Compound) COX-2 InhibitionNot Specified (showed suppressive effects)[6]
Murrayanine (Related Natural Compound) TNF-α and IL-6 release inhibitionDose-dependent inhibition[7]
Diclofenac (Synthetic) COX-10.076[8]
Diclofenac (Synthetic) COX-20.026[8]
Ibuprofen (Synthetic) COX-112[8]
Ibuprofen (Synthetic) COX-280[8]
Celecoxib (Synthetic) COX-182[8]
Celecoxib (Synthetic) COX-26.8[8]
Table 3: Antioxidant Activity

Specific IC50 values for the antioxidant activity of this compound are not available in the reviewed literature. The data below for a related compound and standard synthetic antioxidants are provided for context.

CompoundAssayIC50 (µg/mL)Reference
Girinimbine (Related Natural Compound) Superoxide Scavenging>95% inhibition at 5.3 µg/mL[9]
Girinimbine (Related Natural Compound) DPPH ScavengingNo activity[9]
Trolox (Synthetic) DPPH3.77[10]
Trolox (Synthetic) ABTS2.93[10]
Ascorbic Acid (Synthetic) DPPH111.4[11]
Ascorbic Acid (Synthetic) ABTS127.7[11]
Table 4: Cytotoxicity Against Normal Cell Lines

While it has been reported that this compound and related compounds exhibit no non-specific cytotoxicity against non-cancerous cell lines, specific IC50 values are not consistently available.

CompoundCell LineIC50Reference
This compoundHEK-293 (Kidney), HaCaT (Keratinocyte)Not cytotoxic at effective concentrations[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells with functional mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to achieve optimal confluence for the experiment.

    • Compound Treatment: After cell attachment (typically 24 hours), treat the cells with various concentrations of the test compound (this compound or synthetic comparators) and a vehicle control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Anti-Inflammatory Activity (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Principle: The assay typically measures the peroxidase activity of COX. The enzyme converts a substrate (e.g., arachidonic acid) into an intermediate that is then reduced, leading to the oxidation of a chromogenic, fluorogenic, or luminogenic probe. The inhibition of this reaction is measured spectrophotometrically or fluorometrically.

  • Protocol:

    • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

    • Inhibitor Addition: Add various concentrations of the test compound and a reference inhibitor (e.g., diclofenac) to the wells of a 96-well plate.

    • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

    • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.

    • Detection: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the vehicle control. The IC50 value is then calculated.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.

  • Protocol:

    • Solution Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695). Also, prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).

    • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the various concentrations of the test compound or standard. A control containing only the solvent and DPPH is also prepared.

    • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general workflow for compound benchmarking.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival O_Demethylmurrayanine This compound O_Demethylmurrayanine->AKT Inhibits O_Demethylmurrayanine->mTORC1 Inhibits Synthetic_Inhibitors Synthetic mTOR/AKT Inhibitors Synthetic_Inhibitors->AKT Inhibits Synthetic_Inhibitors->mTORC1 Inhibits

Caption: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

G Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Girinimbine Girinimbine (related compound) Girinimbine->Gene_Expression Inhibits

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

G Start Define Target and Assays Select_Compounds Select this compound & Synthetic Benchmarks Start->Select_Compounds Perform_Assays Perform In Vitro Assays (e.g., MTT, COX, DPPH) Select_Compounds->Perform_Assays Collect_Data Collect Quantitative Data (e.g., IC50 values) Perform_Assays->Collect_Data Analyze_Data Comparative Data Analysis Collect_Data->Analyze_Data Report Generate Comparison Guide Analyze_Data->Report

Caption: General experimental workflow for compound benchmarking.

References

Validating O-Demethylmurrayanine's Therapeutic Potential: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies validating the therapeutic potential of O-Demethylmurrayanine are limited in publicly available scientific literature. This guide provides a comparative analysis based on in vivo studies of the structurally related carbazole (B46965) alkaloid, Girinimbine , also isolated from Murraya koenigii. This information is intended to serve as a proxy for validating the potential therapeutic avenues of this compound.

This compound, a carbazole alkaloid, has shown promising anti-cancer activity in vitro, notably through the downregulation of the Akt/mTOR signaling pathway. To extrapolate its potential therapeutic efficacy in a whole-organism context, this guide compares the in vivo performance of its close analogue, Girinimbine, against established therapeutic agents in relevant preclinical models of inflammation and cancer.

Comparative Analysis of In Vivo Efficacy

The therapeutic potential of this compound can be inferred from the anti-inflammatory and anti-cancer activities observed for Girinimbine in various in vivo models.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Peritonitis in Mice

Compound/DrugDosageKey ParameterObserved Effect
Girinimbine Oral PretreatmentLeukocyte MigrationSignificant limitation of total leukocyte migration.
Pro-inflammatory CytokinesReduction in IL-1β and TNF-α levels in peritoneal fluid.[1]
Indomethacin (B1671933) (Standard NSAID) 10 mg/kgLeukocyte MigrationSignificant reduction in total leukocyte migration.
Pro-inflammatory Cytokines75% to 80% decrease in IL-6 levels.[2]

Table 2: Comparison of Anti-Cancer Activity in Zebrafish Embryo Model

Compound/DrugConcentrationKey ParameterObserved Effect
Girinimbine 20 µg/mLApoptosisSignificant distribution of apoptotic cells after 24 hours.[1]
Cisplatin (Standard Chemotherapeutic) 30 µMApoptosisTime-dependent increase in apoptosis.[3]

Table 3: Comparison of Gastroprotective Effect in Ethanol-Induced Gastric Ulcer in Rats

Compound/DrugDosageKey ParameterObserved Effect
Girinimbine Oral PretreatmentUlcer IndexSignificant reduction in ulcer index.[4]
Omeprazole (Proton Pump Inhibitor) 20 mg/kgUlcer IndexSignificant reduction in ulcer index.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

1. Carrageenan-Induced Peritonitis in Mice

  • Objective: To evaluate the anti-inflammatory effect of a test compound by measuring the inhibition of inflammatory cell migration into the peritoneal cavity.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Animals are divided into control, standard drug (e.g., Indomethacin 10 mg/kg), and test compound (e.g., Girinimbine) groups.[5]

    • The test compound or vehicle is administered orally 1 hour before the inflammatory insult.

    • Peritonitis is induced by intraperitoneal (i.p.) injection of 1% carrageenan solution (0.25 mL).[6]

    • Four hours after carrageenan injection, animals are euthanized.

    • The peritoneal cavity is washed with a heparinized phosphate-buffered saline (PBS) solution.[5]

    • The total number of leukocytes in the peritoneal fluid is determined using a Neubauer chamber.

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the peritoneal fluid are quantified using ELISA kits.

  • Endpoint Analysis: The percentage inhibition of leukocyte migration and the reduction in cytokine levels are calculated relative to the control group.

2. Zebrafish Embryo Apoptosis Assay

  • Objective: To assess the pro-apoptotic potential of a test compound in a whole-organism model.

  • Model: Zebrafish (Danio rerio) embryos.

  • Procedure:

    • Fertilized zebrafish embryos are collected and placed in multi-well plates.

    • Embryos are exposed to different concentrations of the test compound (e.g., Girinimbine) or a standard chemotherapeutic agent (e.g., Cisplatin) at a specific developmental stage (e.g., 64-cell stage).[7]

    • After a 24-hour incubation period, embryos are stained with Acridine Orange (10 µg/mL), a fluorescent dye that intercalates with DNA and highlights apoptotic cells.[7]

    • Following staining and washing, embryos are imaged using a fluorescence microscope.[7]

  • Endpoint Analysis: The number and distribution of fluorescently labeled apoptotic cells are quantified. This can be done by manual counting or using image analysis software.[7]

3. Ethanol-Induced Gastric Ulcer in Rats

  • Objective: To evaluate the gastroprotective effects of a test compound against ethanol-induced gastric mucosal damage.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Rats are fasted for 24 hours with free access to water.

    • Animals are divided into control, standard drug (e.g., Omeprazole 20 mg/kg), and test compound (e.g., Girinimbine) groups.

    • The test compound or vehicle is administered orally 1 hour prior to ulcer induction.

    • Gastric ulcers are induced by oral administration of absolute ethanol (B145695) (1 mL/200 g body weight).[8]

    • One hour after ethanol administration, rats are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature, and the gastric mucosa is examined for lesions.

  • Endpoint Analysis: The ulcer index is calculated based on the number and severity of the gastric lesions. The percentage of ulcer inhibition by the test compound is determined by comparing the ulcer index of the treated group with that of the control group.

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound and related compounds are likely mediated through the modulation of key intracellular signaling pathways.

experimental_workflow cluster_preclinical In Vivo Model Selection cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis inflammation Inflammation Model (Carrageenan-induced peritonitis) control Vehicle Control inflammation->control test_compound This compound (or proxy, Girinimbine) inflammation->test_compound standard_drug Standard Drug (Indomethacin, Cisplatin, Omeprazole) inflammation->standard_drug cancer Cancer Model (Zebrafish embryo apoptosis) cancer->control cancer->test_compound cancer->standard_drug ulcer Ulcer Model (Ethanol-induced gastric ulcer) ulcer->control ulcer->test_compound ulcer->standard_drug inflammation_analysis Leukocyte Count Cytokine Levels control->inflammation_analysis cancer_analysis Apoptotic Cell Quantification control->cancer_analysis ulcer_analysis Ulcer Index Measurement control->ulcer_analysis test_compound->inflammation_analysis test_compound->cancer_analysis test_compound->ulcer_analysis standard_drug->inflammation_analysis standard_drug->cancer_analysis standard_drug->ulcer_analysis validation Validate Therapeutic Potential inflammation_analysis->validation Compare Results cancer_analysis->validation Compare Results ulcer_analysis->validation Compare Results

Caption: General experimental workflow for in vivo validation.

Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation O_Demethylmurrayanine This compound O_Demethylmurrayanine->Akt inhibits O_Demethylmurrayanine->mTORC1 inhibits

Caption: Simplified Akt/mTOR signaling pathway.

Caption: Simplified NF-κB signaling pathway.

Caption: Simplified p38 MAPK signaling pathway.

References

Comparative Transcriptomics of Cells Treated with O-Demethylmurrayanine: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature on the comprehensive transcriptomic effects of O-Demethylmurrayanine is limited. This guide, therefore, presents a hypothetical comparative study to serve as a practical framework for researchers designing and interpreting transcriptomic experiments involving this compound. The experimental data herein is illustrative and designed to reflect plausible biological outcomes based on the known activities of this compound and related compounds.

Introduction

This compound is a carbazole (B46965) alkaloid that has demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer and SMMC-7721 liver cancer cells[1]. Related alkaloids isolated from Murraya koenigii have been shown to induce cancer cell death by triggering apoptosis, promoting cell cycle arrest, and downregulating critical cell survival pathways such as the PI3K/Akt/mTOR and Raf/MEK/ERK signaling cascades[2][3][4][5].

To understand the precise molecular mechanisms underpinning the anti-cancer activity of this compound, a comparative transcriptomic analysis is essential. This guide outlines a hypothetical study comparing the gene expression profiles of MCF-7 human breast cancer cells treated with this compound against those treated with Doxorubicin, a standard-of-care chemotherapeutic agent. Doxorubicin is a well-characterized anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. This comparison will help elucidate the unique and overlapping transcriptomic signatures, offering insights into novel mechanisms of action and potential therapeutic applications.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the hypothetical quantitative data from our comparative transcriptomic study. The data represents the top differentially expressed genes (DEGs) in MCF-7 cells following a 24-hour treatment with this compound (10 µM) or Doxorubicin (1 µM) compared to a vehicle control (DMSO).

Table 1: Top 10 Upregulated Genes in MCF-7 Cells

Gene SymbolGene NameThis compound (Log2 Fold Change)Doxorubicin (Log2 Fold Change)p-value (this compound)p-value (Doxorubicin)
CDKN1A Cyclin Dependent Kinase Inhibitor 1A4.15.2< 0.001< 0.001
GADD45A Growth Arrest and DNA Damage Inducible Alpha3.84.9< 0.001< 0.001
BAX BCL2 Associated X, Apoptosis Regulator3.53.9< 0.001< 0.001
DDIT3 DNA Damage Inducible Transcript 33.22.5< 0.001< 0.001
PMAIP1 Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (NOXA)3.12.8< 0.001< 0.001
ZMAT3 Zinc Finger Matrin-Type 32.94.5< 0.001< 0.001
FAS Fas Cell Surface Death Receptor2.83.1< 0.001< 0.001
SESN2 Sestrin 22.63.7< 0.001< 0.001
BBC3 BCL2 Binding Component 3 (PUMA)2.52.9< 0.001< 0.001
FOXO3 Forkhead Box O32.41.8< 0.001< 0.01

Table 2: Top 10 Downregulated Genes in MCF-7 Cells

Gene SymbolGene NameThis compound (Log2 Fold Change)Doxorubicin (Log2 Fold Change)p-value (this compound)p-value (Doxorubicin)
CCND1 Cyclin D1-3.9-2.8< 0.001< 0.001
E2F1 E2F Transcription Factor 1-3.7-4.8< 0.001< 0.001
MYC MYC Proto-Oncogene, bHLH Transcription Factor-3.5-3.1< 0.001< 0.001
AKT1 AKT Serine/Threonine Kinase 1-3.2-1.5< 0.001< 0.05
RPS6KB1 Ribosomal Protein S6 Kinase B1 (p70S6K)-3.0-1.2< 0.001> 0.05
BCL2 BCL2 Apoptosis Regulator-2.8-2.5< 0.001< 0.001
MKI67 Marker of Proliferation Ki-67-2.7-4.2< 0.001< 0.001
CDK4 Cyclin Dependent Kinase 4-2.5-2.1< 0.001< 0.001
TOP2A Topoisomerase (DNA) II Alpha-2.3-5.5< 0.001< 0.001
PCNA Proliferating Cell Nuclear Antigen-2.1-3.9< 0.001< 0.001

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

MCF-7 human breast adenocarcinoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For the transcriptomic experiment, cells were seeded in 6-well plates and grown to 70-80% confluency. Subsequently, the cells were treated for 24 hours with either 10 µM this compound, 1 µM Doxorubicin, or DMSO (0.1%) as a vehicle control. Three biological replicates were prepared for each condition.

RNA Extraction and Quality Control

Total RNA was extracted from the harvested cells using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol. An on-column DNase digestion step was included to remove any genomic DNA contamination. The quantity and purity of the extracted RNA were assessed using a NanoDrop spectrophotometer. RNA integrity was evaluated using the Agilent 2100 Bioanalyzer, with all samples demonstrating an RNA Integrity Number (RIN) > 9.0.

Library Preparation and RNA Sequencing

RNA sequencing libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process involves the purification of poly-A containing mRNA molecules, RNA fragmentation, reverse transcription into cDNA, and the ligation of sequencing adapters. The final libraries were quantified using qPCR and their size distribution was confirmed via the Bioanalyzer. Sequencing was performed on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.

Bioinformatic Analysis

Raw sequencing reads were first assessed for quality using FastQC. Adapter sequences and low-quality bases were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels were quantified as read counts per gene using featureCounts. Differential gene expression analysis between treatment groups and the vehicle control was performed using the DESeq2 package in R. Genes with an adjusted p-value (padj) < 0.05 and a |Log2 Fold Change| > 1 were considered significantly differentially expressed. Pathway enrichment analysis was conducted using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases to identify biological processes and signaling pathways affected by the treatments.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatic Analysis cell_culture MCF-7 Cell Culture treatment Treatment (Control, this compound, Doxorubicin) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep mRNA Library Preparation rna_extraction->library_prep sequencing Illumina RNA Sequencing library_prep->sequencing qc Raw Read Quality Control (FastQC) sequencing->qc Generate Raw Data (FASTQ) alignment Genome Alignment (STAR) qc->alignment quantification Gene Expression Quantification (featureCounts) alignment->quantification dea Differential Expression Analysis (DESeq2) quantification->dea pathway Pathway Enrichment Analysis (GO/KEGG) dea->pathway

Caption: Workflow for comparative transcriptomic analysis.

Hypothetical Signaling Pathway Affected by this compound

Based on the hypothetical gene expression data and literature on related compounds[2][3][5], this compound may exert its cytotoxic effects by inhibiting the PI3K/Akt/mTOR survival pathway, leading to cell cycle arrest and apoptosis.

G odm This compound akt Akt (AKT1) odm->akt Inhibits pi3k PI3K pi3k->akt mtor mTOR akt->mtor foxo3 FOXO3 akt->foxo3 mdm2 MDM2 akt->mdm2 p70s6k p70S6K (RPS6KB1) mtor->p70s6k proliferation Cell Proliferation p70s6k->proliferation cdkn1a p21 (CDKN1A) foxo3->cdkn1a bax BAX foxo3->bax p53 p53 mdm2->p53 p53->cdkn1a p53->bax cdkn1a->proliferation Arrest apoptosis Apoptosis bax->apoptosis Induces

Caption: Plausible signaling cascade affected by this compound.

References

Safety Operating Guide

Personal protective equipment for handling O-Demethylmurrayanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of O-Demethylmurrayanine to ensure personal safety and prevent contamination in the laboratory.

I. Understanding the Risks

Given the lack of specific toxicity data for this compound, it is prudent to handle it as a compound with potential cytotoxic, mutagenic, and teratogenic properties. Exposure can potentially occur through skin contact, inhalation of aerosols or powders, and accidental ingestion.[1] Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory to create a sufficient barrier between the researcher and the compound.

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling Solid Compound (e.g., weighing, aliquoting)- Disposable fluid-resistant gown[1] - Double gloves (chemotherapy-rated nitrile or neoprene)[1] - Fit-tested N95 or N100 respirator[1] - Safety goggles and face shield[1]
Preparing Solutions - Disposable fluid-resistant gown - Double gloves (chemotherapy-rated) - Chemical fume hood or biological safety cabinet (BSC) - Safety goggles and face shield
Administering to Cell Cultures or Animals - Disposable gown - Double gloves (chemotherapy-rated) - Biological safety cabinet (BSC) for cell culture work - Appropriate animal handling restraints and ventilation for in vivo work - Safety goggles
General Laboratory Work (with dilute solutions)- Laboratory coat - Single pair of nitrile gloves - Safety glasses

Note: Always inspect PPE for integrity before use. Contaminated work clothing should not be allowed out of the workplace.[2]

III. Experimental Protocols: Safe Handling and Disposal

Adherence to the following procedural steps is essential for minimizing risk during the handling and disposal of this compound.

A. Engineering Controls:

  • All work with the solid compound or concentrated solutions of this compound should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols or powders.[1]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2]

B. Donning and Doffing PPE: A strict protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

  • Donning Sequence:

    • Perform hand hygiene.

    • Put on a disposable, fluid-resistant gown and tie it securely.[1]

    • If required, don a fit-tested N95 or N100 respirator.[1]

    • Put on safety goggles and a face shield if there is a risk of splashing.[1]

    • Don the first pair of chemotherapy-rated gloves, ensuring they extend over the cuffs of the gown.[1]

    • Don a second pair of gloves over the first.[1]

  • Doffing Sequence:

    • Remove the outer pair of gloves.[1]

    • Untie the gown and remove it by folding it inward on itself to contain any contamination.[1]

    • Perform hand hygiene.[1]

    • Remove the face shield and goggles.[1]

    • Remove the respirator or mask.[1]

    • Remove the inner pair of gloves.[1]

    • Wash hands thoroughly with soap and water.[1]

C. Spill Management:

  • In case of a spill, evacuate the area and prevent entry.

  • Wear appropriate PPE before cleaning the spill.

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite).[3]

  • For solid spills, carefully cover with a damp cloth or paper towels to avoid raising dust, then gently scoop into a labeled waste container.

  • Decontaminate the spill area with an appropriate cleaning agent (e.g., 10% bleach solution followed by a water rinse, or as recommended by your institution's EHS).

  • Dispose of all cleanup materials as hazardous waste.

D. Disposal Plan:

  • All solid waste contaminated with this compound (e.g., gloves, gowns, pipette tips, vials) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid waste should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour this compound waste down the drain.[3]

  • Dispose of all waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

IV. Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Risks & Review Protocol B Select & Inspect PPE A->B C Don PPE Correctly B->C D Work in Certified Fume Hood/BSC C->D E Handle Compound/Solutions D->E F Segregate Waste at Point of Use E->F G Decontaminate Work Area F->G H Doff PPE Correctly G->H I Dispose of Waste via EHS H->I J Thorough Hand Washing H->J

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.